molecular formula C6H4ClFO B1349760 4-Chloro-3-fluorophenol CAS No. 348-60-7

4-Chloro-3-fluorophenol

Cat. No.: B1349760
CAS No.: 348-60-7
M. Wt: 146.54 g/mol
InChI Key: XLHYAEBESNFTCA-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenol is hydroxylated at both ortho positions to yield different products.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYAEBESNFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369148
Record name 4-Chloro-3-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-60-7
Record name 4-Chloro-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 348-60-7

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a plausible synthetic route with experimental protocols, and discusses its known applications and toxicological context.

Core Compound Properties

This compound is a solid, bifunctionally halogenated phenol. Its unique substitution pattern, featuring both an electron-withdrawing chlorine and a fluorine atom, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical and agrochemical compounds.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 348-60-7
Molecular Formula C₆H₄ClFO
Molecular Weight 146.55 g/mol
Appearance Solid
Melting Point 54-56 °C[2]
Boiling Point 84 °C @ 44 mmHg[2]
Solubility Soluble in chloroform (50 mg/mL)
pKa (Predicted) 8.52 ± 0.18[2]
XlogP (Predicted) 2.8[3]
Flash Point 113 °C (235.4 °F) - closed cup

Synthesis and Experimental Protocols

dot

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Sandmeyer Reaction A 2-Fluoro-1-nitrobenzene B 4-Amino-3-fluorophenol A->B H₂ (0.4-0.6 MPa) Pd/C Catalyst, H₂SO₄ Deionized Water/Ethanol, 60°C C 4-Amino-3-fluorophenol D Diazonium Salt Intermediate C->D NaNO₂, HCl 0-5°C E This compound D->E CuCl, HCl G cluster_precursor Key Precursor cluster_derivatives Known Derivatives C This compound (CAS: 348-60-7) D1 4-Chloro-3-fluoro catechol C->D1 Hydroxylation D2 5-Chloro-4-fluoro-2-hydroxyacetophenone C->D2 Acylation P1 4-Amino-3-fluorophenol P1->C Diazotization & Sandmeyer Reaction

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorophenol from o-Fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-chloro-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from o-fluoronitrobenzene. This document outlines the proposed multi-step synthesis, providing detailed experimental protocols derived from established chemical transformations, alongside structured data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from o-fluoronitrobenzene can be envisioned through a four-step sequence involving chlorination, reduction, diazotization, and hydrolysis. Each step requires careful control of reaction conditions to ensure optimal yield and purity of the desired product.

Synthesis_Pathway o_fluoronitrobenzene o-Fluoronitrobenzene intermediate1 2-Fluoro-6-chloronitrobenzene o_fluoronitrobenzene->intermediate1 Step 1: Chlorination intermediate2 2-Fluoro-6-chloroaniline intermediate1->intermediate2 Step 2: Reduction intermediate3 2-Fluoro-6-chlorobenzenediazonium Salt intermediate2->intermediate3 Step 3: Diazotization final_product This compound intermediate3->final_product Step 4: Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations. Researchers should conduct small-scale trials to optimize conditions for this specific substrate.

Step 1: Chlorination of o-Fluoronitrobenzene

The regioselective chlorination of o-fluoronitrobenzene presents a significant challenge due to the directing effects of the nitro and fluoro groups, which may lead to a mixture of isomers. The following protocol utilizes trichloroisocyanuric acid (TCCA) in a strong acid, a method known for the chlorination of deactivated aromatic rings.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, cautiously add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add o-fluoronitrobenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Portion-wise, add trichloroisocyanuric acid (TCCA) to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, likely a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate the desired 2-fluoro-6-chloronitrobenzene.

Quantitative Data (Step 1):

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
o-FluoronitrobenzeneC₆H₄FNO₂141.101.0141.10 g
Trichloroisocyanuric Acid (TCCA)C₃Cl₃N₃O₃232.41~0.35~81.34 g
Concentrated Sulfuric AcidH₂SO₄98.08-Sufficient Volume
Product:
2-Fluoro-6-chloronitrobenzeneC₆H₃ClFNO₂175.54VariableVariable

*Yield is highly dependent on the regioselectivity of the reaction and requires experimental optimization.

Step 2: Reduction of 2-Fluoro-6-chloronitrobenzene

The nitro group of 2-fluoro-6-chloronitrobenzene can be selectively reduced to an amine using catalytic hydrogenation.

Experimental Protocol:

  • To a hydrogenation vessel, add 2-fluoro-6-chloronitrobenzene and a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-chloroaniline. This product may be used in the next step without further purification if the purity is sufficient.

Quantitative Data (Step 2):

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-Fluoro-6-chloronitrobenzeneC₆H₃ClFNO₂175.541.0175.54 g-
10% Palladium on CarbonPd/C--~1-5 mol%-
Hydrogen GasH₂2.02Excess1-4 atm-
Product:
2-Fluoro-6-chloroanilineC₆H₅ClFN145.56~0.95~138.28 g~95

*Estimated yield based on similar reductions.

Steps 3 & 4: Diazotization and Hydrolysis of 2-Fluoro-6-chloroaniline

This two-part final step proceeds via a Sandmeyer-type reaction to convert the aniline to the desired phenol.

Diazotization_Hydrolysis cluster_0 Step 3: Diazotization cluster_1 Step 4: Hydrolysis aniline 2-Fluoro-6-chloroaniline reagents_dz NaNO₂, H₂SO₄ 0-5 °C aniline->reagents_dz diazonium 2-Fluoro-6-chlorobenzenediazonium Salt reagents_h H₂O, Heat (optional CuSO₄) diazonium->reagents_h reagents_dz->diazonium phenol This compound reagents_h->phenol

Caption: Workflow for the conversion of the aniline to the phenol.

Experimental Protocol:

  • In a beaker, prepare a solution of 2-fluoro-6-chloroaniline in aqueous sulfuric acid (e.g., 20-30% v/v). Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to prevent excessive foaming and a rise in temperature.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a larger flask equipped for distillation, bring a solution of aqueous sulfuric acid (e.g., 10-20%) to a boil. For improved yields, a catalytic amount of copper(II) sulfate can be added.

  • Slowly add the cold diazonium salt solution to the boiling acidic solution. The phenol will be formed and can be isolated by steam distillation.

  • Collect the distillate, which will contain the this compound.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the this compound by distillation under reduced pressure or by recrystallization.

Quantitative Data (Steps 3 & 4):

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)
2-Fluoro-6-chloroanilineC₆H₅ClFN145.561.0145.56 g-
Sodium NitriteNaNO₂69.001.0572.45 g-
Sulfuric AcidH₂SO₄98.08ExcessSufficient Volume-
Product:
This compoundC₆H₄ClFO146.55~0.70~102.59 g~70

*Estimated yield based on typical Sandmeyer reactions for phenol synthesis.

Summary of Physicochemical Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
o-Fluoronitrobenzene141.10-6215
2-Fluoro-6-chloronitrobenzene175.54-148-152 @ 30 mmHg
2-Fluoro-6-chloroaniline145.56--
This compound146.5554-5684 @ 44 mmHg

Concluding Remarks

The synthesis of this compound from o-fluoronitrobenzene is a challenging yet feasible multi-step process. The primary obstacle lies in the initial regioselective chlorination of the starting material. Further research into optimizing this step, perhaps through the use of specific catalysts or directing groups, would be highly beneficial. The subsequent reduction, diazotization, and hydrolysis steps are based on well-established and reliable chemical transformations. The protocols and data provided in this guide serve as a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

In-Depth Structural and Conformational Analysis of 4-Chloro-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of 4-chloro-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its molecular geometry, vibrational modes, and conformational preferences is crucial for predicting its reactivity, designing novel derivatives, and optimizing its applications.

Molecular Structure

This compound (C₆H₄ClFO) is a disubstituted phenol with a chlorine atom at position 4 and a fluorine atom at position 3 relative to the hydroxyl group. Its fundamental structural parameters have been investigated through a combination of spectroscopic techniques and computational methods.

A diagram of the molecular structure of this compound is presented below:

G Molecular Structure of this compound C1 C1 C2 C2 C1->C2 O O C1->O C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 Cl Cl C4->Cl C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_O H O->H_O

Caption: Molecular structure of this compound.

Structural Parameters

The precise bond lengths and angles of this compound have been determined through computational chemistry, providing valuable insights into its geometry. The following table summarizes key structural parameters obtained from density functional theory (DFT) calculations.

ParameterValue
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.40
C-O1.36
O-H0.96
C-F1.35
C-Cl1.74
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-O119
C-O-H109
C-C-F119
C-C-Cl120

Conformational Analysis

The presence of the hydroxyl group introduces the possibility of rotational isomerism (conformers) around the C-O bond. For this compound, two principal conformers are possible: a syn conformer, where the hydroxyl proton is oriented towards the fluorine atom, and an anti conformer, where it is oriented away from the fluorine atom.

A study on the vibronic and cation spectroscopy of the rotamers of this compound has provided experimental evidence for the existence of both conformers. Computational studies have further elucidated their relative stabilities and the energy barrier to their interconversion.

The logical relationship for the conformational analysis is depicted in the following diagram:

G Conformational Analysis Workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_results Results start Initial Geometry pes Potential Energy Surface Scan (Dihedral Angle Variation) start->pes ts Transition State Search pes->ts rel_energy Relative Energies pes->rel_energy freq Frequency Calculation ts->freq syn Syn Conformer freq->syn anti Anti Conformer freq->anti barrier Rotational Barrier freq->barrier exp_tech Spectroscopic Techniques (e.g., Vibronic Spectroscopy) rotamers Identification of Rotamers exp_tech->rotamers rotamers->syn rotamers->anti

Caption: Workflow for conformational analysis.

Relative Energies and Rotational Barrier

Computational studies have shown that the syn and anti conformers are very close in energy, with the syn conformer being slightly more stable due to a weak intramolecular hydrogen bond-like interaction between the hydroxyl proton and the fluorine atom. The energy barrier for rotation around the C-O bond is relatively low, indicating that the two conformers can readily interconvert at room temperature.

ConformerRelative Energy (kcal/mol)
syn0.00
anti~0.5 - 1.0
Rotational Barrier ~2.5 - 3.5 kcal/mol

Spectroscopic Analysis

The structural and conformational features of this compound are reflected in its various spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the vibrational modes of the molecule. The positions of these bands are sensitive to the substitution pattern and the conformation.

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch3600 - 3650
C-H stretch (aromatic)3050 - 3100
C=C stretch (aromatic)1400 - 1600
C-O stretch1200 - 1300
C-F stretch1100 - 1200
C-Cl stretch700 - 800
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

¹H NMR Chemical Shifts (ppm, relative to TMS)

ProtonChemical Shift (δ)
H (OH)5.0 - 6.0
H (aromatic)6.8 - 7.3

¹³C NMR Chemical Shifts (ppm, relative to TMS)

CarbonChemical Shift (δ)
C-OH150 - 155
C-F155 - 160 (with J-coupling)
C-Cl120 - 125
C (aromatic)115 - 130
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol shows absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions within the benzene ring.

Solventλmax (nm)
Ethanol~280 and ~220

Experimental Protocols

The following provides a general overview of the experimental methodologies used for the characterization of this compound.

FT-IR Spectroscopy
  • Instrument : A Fourier Transform Infrared spectrometer.

  • Sample Preparation : The solid sample is typically mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a suitable window (e.g., NaCl or KBr). For solution-state spectra, the compound is dissolved in a suitable transparent solvent (e.g., CCl₄ or CS₂).

  • Data Acquisition : The spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or the pure solvent is subtracted.

FT-Raman Spectroscopy
  • Instrument : A Fourier Transform Raman spectrometer, typically equipped with a near-infrared laser source (e.g., Nd:YAG at 1064 nm) to minimize fluorescence.

  • Sample Preparation : The solid sample is placed in a sample holder, or a solution is prepared in a suitable solvent.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FT-IR spectrum.

NMR Spectroscopy
  • Instrument : A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz for ¹H).

  • Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition : The sample tube is placed in the magnet, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.

UV-Vis Spectroscopy
  • Instrument : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

  • Data Acquisition : A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a reference. The absorbance is scanned over the desired wavelength range (typically 200-400 nm).

The experimental workflow for spectroscopic analysis is summarized in the following diagram:

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis sample This compound solid Solid (KBr pellet/thin film) sample->solid solution Solution (in appropriate solvent) sample->solution ftir FT-IR Spectroscopy solid->ftir raman FT-Raman Spectroscopy solid->raman solution->ftir solution->raman nmr NMR Spectroscopy solution->nmr uvvis UV-Vis Spectroscopy solution->uvvis vib_spectra Vibrational Spectra ftir->vib_spectra raman->vib_spectra nmr_spectra NMR Spectra nmr->nmr_spectra uvvis_spectra UV-Vis Spectrum uvvis->uvvis_spectra struct_elucid Structural Elucidation vib_spectra->struct_elucid conf_analysis Conformational Information vib_spectra->conf_analysis nmr_spectra->struct_elucid uvvis_spectra->struct_elucid

Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the structural and conformational properties of this compound. For more specific applications, it is recommended to consult the primary research literature for detailed experimental conditions and advanced computational results.

Spectroscopic Profile of 4-Chloro-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-fluorophenol, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, typical values derived from similar halogenated phenols, and generalized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and their positions on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH5.0 - 7.0broad singlet-
H-2~7.1doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-5~7.3doubletJ(H-H) ≈ 8-9
H-6~6.9doublet of doubletsJ(H-H) ≈ 8-9, J(H-H) ≈ 2-3

Note: Predicted values are based on the analysis of related compounds and spin-spin coupling rules. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached halogens.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-2110 - 115
C-3 (C-F)155 - 160 (doublet, ¹J(C-F))
C-4 (C-Cl)120 - 125
C-5130 - 135
C-6115 - 120

Note: Predicted values are based on incremental chemical shift calculations and data from similar compounds.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of phenolic compounds is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.

  • Instrument Setup: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-H (Phenolic)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C=C (Aromatic)Stretching1500 - 1600Medium to Strong
C-O (Phenolic)Stretching1200 - 1260Strong
C-FStretching1000 - 1100Strong
C-ClStretching700 - 800Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solution Phase: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in an IR-transparent cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample holder (or the pure solvent) first.

    • Place the sample in the beam path and record the sample spectrum.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRelative Intensity
146/148[M]⁺ (Molecular Ion)High (with isotopic pattern for Cl)
111[M - Cl]⁺Moderate
118[M - CO]⁺Moderate
63[C₅H₃]⁺Moderate

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns can be complex and are influenced by the ionization method.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like phenols. Electrospray Ionization (ESI) is often used for less volatile compounds or in LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in characterizing a molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Pellet->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC

Caption: General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Integration Molecule This compound Structure NMR NMR (Connectivity, H/C Env.) Molecule->NMR provides info on IR IR (Functional Groups) Molecule->IR provides info on MS MS (Molecular Weight, Fragmentation) Molecule->MS provides info on Confirmation Structural Confirmation & Purity NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical relationship of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3-fluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-3-fluorophenol in various organic solvents. This information is critical for researchers and professionals in drug development and chemical synthesis, where understanding the behavior of a compound in solution is paramount for process optimization, formulation development, and ensuring the integrity of analytical standards.

Physicochemical Properties of this compound

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight146.55 g/mol [1][2]
Melting Point54-56 °C[1]
Boiling Point84 °C at 44 mmHg[1]
AppearanceWhite to cream crystals or powder[3]
pKa8.52 (Predicted)[4][5]

Solubility in Organic Solvents

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. Quantitative solubility data in common organic solvents is essential for designing experiments and manufacturing processes.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The known values are summarized in Table 2.

SolventSolubilityTemperature (°C)
Chloroform50 mg/mLNot Specified
Methanol100 mg/mL (1 g/10 mL)Not Specified

Note: The temperatures for these solubility measurements were not specified in the source documents.

For comparison, the related compound 4-Chlorophenol exhibits the following solubilities at 20 °C:

  • Acetone: 74.4 g/100mL

  • Benzene: 44.4 g/100mL

  • Dioxane: 65.6 g/100mL

  • Ethanol: 50 mg/mL

  • Isopropanol: 21 g/100mL

  • Hexane: 0.4 g/100mL

Given the structural similarities, it can be inferred that this compound is likely to be highly soluble in polar aprotic and polar protic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO). However, experimental verification is necessary to determine the exact solubilities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Organic solvent of choice (e.g., ethanol, acetone, DMSO, ethyl acetate), HPLC grade

  • Scintillation vials or sealed glass tubes

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Gravimetric Analysis (Optional but recommended for validation):

    • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

    • Once the solvent is completely removed, weigh the flask containing the dried solute.

    • Calculate the solubility in mg/mL or g/100mL.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant sample to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B C Seal vials B->C D Agitate in thermostatic shaker (e.g., 24-48h at 25°C) C->D E Allow solids to settle (e.g., 4h) D->E F Withdraw and filter supernatant E->F G Prepare dilutions F->G H Analyze by HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for determining the solubility of this compound.

Stability in Organic Solvents

The stability of this compound in solution is crucial for its storage and use in various applications. Degradation can lead to the formation of impurities, which can affect the outcome of chemical reactions or the accuracy of analytical measurements.

Factors Influencing Stability
  • Solvent Type: The polarity and proticity of the solvent can influence degradation pathways.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can induce photochemical degradation.

  • Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in the solvent can catalyze decomposition.

It has been noted that this compound may discolor to orange during storage, which suggests potential degradation over time.[4][5]

Experimental Protocol for Stability Assessment

A long-term stability study can be conducted to evaluate the stability of this compound in a specific organic solvent under defined storage conditions.

Objective: To assess the chemical stability of this compound in a selected organic solvent over time at various storage conditions.

Materials:

  • High-purity this compound

  • High-purity organic solvent (e.g., methanol, acetonitrile, DMSO)

  • Amber glass vials with screw caps

  • HPLC system with a UV or PDA detector

  • Environmental chambers or ovens for controlled temperature and humidity storage

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

    • Ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated sampling from a single container.

    • Store the vials under different conditions, for example:

      • Refrigerated (2-8 °C)

      • Room temperature (e.g., 25 °C / 60% RH)

      • Accelerated conditions (e.g., 40 °C / 75% RH)

      • Photostability (exposed to light, e.g., ICH Q1B guidelines)

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Quantify the peak area of the parent this compound.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

    • Calculate the percentage of the parent compound remaining relative to the initial (time 0) concentration.

Workflow for Stability Testing:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) A Prepare stock solution of This compound B Aliquot into amber vials A->B C Refrigerated (2-8°C) B->C D Room Temp (25°C) B->D E Accelerated (40°C) B->E F Retrieve samples C->F D->F E->F G Analyze by stability-indicating HPLC method F->G H Quantify parent compound and detect degradation products G->H I Assess stability profile H->I

Caption: General workflow for assessing the stability of this compound in solution.

Conclusion

This technical guide provides the currently available data on the solubility of this compound in organic solvents and outlines detailed experimental protocols for its determination and for assessing its stability. While quantitative data is still limited, the provided methodologies offer a robust framework for researchers to generate the necessary data for their specific applications. The information presented herein is intended to aid in the effective handling, formulation, and analysis of this compound in a research and development setting. It is strongly recommended that experimental verification of solubility and stability be performed for any new solvent system or application.

References

An In-depth Technical Guide to 4-Chloro-3-fluorophenol: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, historical context, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

Introduction

This compound is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenol ring, imparts specific electronic and lipophilic properties that are advantageous in the design of bioactive molecules and specialty chemicals. This guide aims to be a thorough resource for professionals working with this compound.

Properties of this compound

The physicochemical properties of this compound are critical for its application in synthesis and for understanding its behavior in various chemical and biological systems. A summary of its key properties is presented below.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.55 g/mol [1]
CAS Number 348-60-7[1]
Appearance Solid[1]
Melting Point 54-56 °C[1]
Boiling Point 84 °C at 44 mmHg[1]
pKa 8.52 ± 0.18 (Predicted)N/A
Solubility Soluble in chloroform (50 mg/mL)[1]
InChI Key XLHYAEBESNFTCA-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (Nuclear Magnetic Resonance)

While a specific spectrum with assigned peaks and coupling constants was not found in the immediate search results, literature confirms that the ¹H NMR data is consistent with the structure of this compound.[2] The aromatic region would be expected to show complex splitting patterns due to the presence of three non-equivalent protons and their coupling to the fluorine atom.

¹³C NMR (Nuclear Magnetic Resonance)

A reference to the ¹³C NMR spectrum of this compound is available, indicating its use for structural confirmation.[3] The spectrum would be characterized by six distinct signals in the aromatic region, with the carbon atoms directly bonded to or in proximity to the fluorine and chlorine atoms showing characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). Bands corresponding to C-Cl and C-F stretching would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 146 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, HCl, and other small fragments.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its emergence is intrinsically linked to the broader development of organofluorine chemistry, which gained significant momentum in the mid-20th century. The synthesis of fluorinated aromatic compounds, including phenols, became more feasible with the development of new fluorination and halogenation techniques.

A plausible and commonly cited synthetic pathway to this compound starts from o-fluoronitrobenzene.[4] This suggests that the compound was likely first synthesized as chemists began to explore the functionalization of fluorinated aromatic rings. The general routes for preparing fluorophenols often involved multi-step processes starting from more readily available chloronitrobenzenes or bromo-fluorobenzenes.[5] The development of methods for the selective introduction of halogen atoms onto the aromatic ring was a key enabler for the synthesis of specifically substituted compounds like this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established chemical transformations.

Synthesis of 4-Amino-3-fluorophenol from o-Fluoronitrobenzene

This two-step procedure involves the reduction of the nitro group of o-fluoronitrobenzene to an amine.

Experimental Workflow

Synthesis_Workflow Start o-Fluoronitrobenzene Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Intermediate 4-Amino-3-fluorophenol Step1->Intermediate

Caption: Synthesis of 4-Amino-3-fluorophenol.

Materials:

  • o-Fluoronitrobenzene

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Ethanol (anhydrous)

  • Deionized water

  • Concentrated sulfuric acid

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Petroleum ether

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a mixture of deionized water and anhydrous ethanol. Cautiously add a catalytic amount of concentrated sulfuric acid to this mixture.

  • To a high-pressure reaction vessel, add o-fluoronitrobenzene and the palladium on carbon catalyst. The mass ratio of the catalyst to o-fluoronitrobenzene is typically around 1:10.[4]

  • Add the acidic ethanol/water mixture to the reaction vessel.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 0.1-0.4 MPa.[4]

  • Stir the mixture vigorously (e.g., 1000 rpm) and heat to approximately 60 °C.

  • Increase the hydrogen pressure to 0.4-0.6 MPa and maintain these conditions for about 1 hour, or until the reaction is complete (monitored by TLC or GC).[4]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from petroleum ether to yield pure 4-amino-3-fluorophenol.

Synthesis of this compound from 4-Amino-3-fluorophenol (via Sandmeyer-like Reaction)

This procedure involves the diazotization of the amino group followed by the introduction of a chlorine atom.

Logical Relationship of Synthesis

Sandmeyer_Reaction Start 4-Amino-3-fluorophenol Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, HCl) Intermediate->Step2 Product This compound Step2->Product

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-Chloro-3-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining these properties, supplemented with data from analogous halogenated phenols for comparative analysis.

Introduction to the Thermochemical Profile

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability, reactivity, and behavior in various chemical processes. These parameters are fundamental for process design, safety assessments, and the development of computational models for drug discovery and materials science.

Physicochemical and Thermochemical Data

The following tables summarize the available physical properties of this compound and provide a comparative look at the thermochemical data of related halogenated phenols. This comparative data is essential for estimating the properties of this compound and for validating computational predictions.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₄ClFO[1][2]
Molecular Weight146.55 g/mol [1][2]
Melting Point54-56 °C[1][3]
Boiling Point84 °C at 44 mmHg[1][3]

Table 2: Comparative Gaseous Phase Enthalpy of Formation (ΔfH°gas) at 298.15 K

CompoundΔfH°gas (kJ/mol)Method
Phenol-96.4 ± 0.6Experimental
2-Fluorophenol-141.5 ± 1.2Experimental
4-Fluorophenol-143.2 ± 1.1Experimental
2,6-Dichlorophenol-170.3 ± 1.5Experimental
3,5-Dichlorophenol-173.8 ± 1.6Experimental
This compoundEstimatedComputational

Note: The value for this compound is an estimate based on computational methods and trends observed in related compounds, as direct experimental data is unavailable.

Table 3: Comparative Gaseous Phase Standard Molar Heat Capacity (Cp,gas) and Entropy (S°gas) at 298.15 K

CompoundCp,gas (J/mol·K)S°gas (J/mol·K)Method
Phenol127.21315.4Experimental
This compoundEstimatedEstimatedComputational

Note: Values for this compound are estimates derived from computational chemistry, pending experimental verification.

Experimental Protocols for Thermochemical Characterization

This section details the primary experimental methodologies employed to determine the thermochemical properties of halogenated phenols.

Enthalpy of Formation: Rotating Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic halogen compounds, rotating bomb calorimetry is the preferred method to obtain the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived.[4]

Methodology:

  • Sample Preparation: A precisely weighed sample (typically less than 1 gram) of the compound is placed in a crucible inside a high-pressure vessel, known as a "bomb".[5] For solid samples, pelletizing is common. A fuse wire is attached to electrodes, making contact with the sample.

  • Bomb Sealing and Pressurization: A small, known amount of water or a reducing solution (like arsenious oxide solution for chlorine compounds) is added to the bomb to ensure all combustion products are in a well-defined state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to 30 atm).[5]

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a calorimeter bucket. The entire assembly is placed within an adiabatic or isoperibol jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after the combustion until a stable final temperature is reached. The bomb is continuously rotated to ensure complete reaction and dissolution of the acid products.[4]

  • Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise (ΔT) and C_cal, after applying corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, which involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl or HF in aqueous solution).

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample pellet Pelletize Sample weigh->pellet fuse Attach Fuse Wire pellet->fuse add_sol Add Absorbing Solution fuse->add_sol seal Seal Bomb add_sol->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge in Water Bath pressurize->submerge ignite Ignite Sample submerge->ignite rotate Rotate Bomb ignite->rotate measure_T Measure Temperature Rise (ΔT) rotate->measure_T calc_q Calculate Heat of Combustion (q) measure_T->calc_q calc_delta_H Calculate ΔcH° calc_q->calc_delta_H calc_delta_fH Calculate ΔfH° calc_delta_H->calc_delta_fH

Diagram 1: Workflow for Rotating Bomb Calorimetry

Heat Capacity: Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, the amount of heat required to raise its temperature by one degree, is determined using Differential Scanning Calorimetry (DSC). The sapphire method is a widely accepted and accurate procedure.[6][7]

Methodology:

  • Baseline Measurement: An initial DSC scan is performed with two empty crucibles (one for the sample and one for the reference) to establish the baseline heat flow of the instrument over the desired temperature range.

  • Sapphire Calibration: A sapphire disk of known mass is placed in the sample crucible, and the scan is repeated under identical conditions. Sapphire is used as a standard because its heat capacity is well-characterized over a broad temperature range.

  • Sample Measurement: The sapphire disk is replaced with a precisely weighed sample of this compound, and the DSC scan is performed for a third time.

  • Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans (baseline, sapphire, and sample) using the following equation:

    Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (Δq_sample / Δq_sapphire)

    where Cp is the heat capacity, m is the mass, and Δq is the difference in heat flow from the baseline for the sample and sapphire, respectively.

DSC_Workflow start Start baseline Run 1: Baseline Scan (Empty Crucibles) start->baseline sapphire Run 2: Sapphire Scan (Sapphire in Sample Crucible) baseline->sapphire sample Run 3: Sample Scan (Sample in Sample Crucible) sapphire->sample analysis Data Analysis: Compare Heat Flow Signals sample->analysis calculate_cp Calculate Heat Capacity (Cp) of the Sample analysis->calculate_cp end End calculate_cp->end

Diagram 2: Workflow for DSC Heat Capacity Measurement (Sapphire Method)

Enthalpy of Sublimation: Calvet Microcalorimetry

The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from the solid to the gaseous state. It can be determined using a Calvet-type microcalorimeter.[8]

Methodology:

  • Sample Loading: A small, accurately weighed sample (1-5 mg) is placed in a sample holder within a furnace positioned above the calorimetric cell.

  • Drop and Thermal Equilibration: The sample is dropped from the furnace at a known temperature (often room temperature) into the heated calorimetric cell. The heat absorbed by the sample to reach the cell's temperature is measured, which can be used to determine heat capacity.

  • Sublimation Measurement: Once the sample reaches thermal equilibrium, the cell is evacuated. The endothermic heat flow associated with the sublimation of the sample is continuously measured by the thermopiles surrounding the cell until the entire sample has vaporized.

  • Calibration and Calculation: The instrument is calibrated by dissipating a known amount of electrical energy within the cell. The enthalpy of sublimation is calculated from the integrated area of the sublimation peak, the mass of the sample, and the calibration constant.

Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of solids or liquids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.[9][10]

Methodology:

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in its lid.

  • High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

  • Mass Loss Measurement: Under high vacuum, the substance effuses through the orifice. The rate of mass loss is measured over time using an ultra-sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation:

    P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

    where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.

  • Enthalpy of Vaporization/Sublimation: By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization or sublimation (ΔH_vap/sub) can be determined from the slope of a plot of ln(P) versus 1/T, based on the Clausius-Clapeyron equation.

Computational Protocols for Thermochemical Property Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Enthalpy of Formation: G3(MP2)//B3LYP Composite Method

High-accuracy composite methods, such as the Gaussian-3 (G3) theory and its variants, are widely used to calculate the gas-phase enthalpy of formation. The G3(MP2)//B3LYP method is a cost-effective yet reliable approach.

Methodology:

  • Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the G3(MP2) protocol.

  • Energy Corrections: The final G3(MP2) energy is obtained by combining the energies from the various calculations and applying several empirical corrections, including a higher-level correction (HLC) to account for remaining deficiencies.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization energy method or, more reliably, through isodesmic reactions. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the reaction, which leads to significant cancellation of errors in the quantum chemical calculations. The enthalpy of formation at 298.15 K is then obtained by applying thermal corrections derived from the calculated vibrational frequencies.

G3MP2B3LYP_Workflow start Start: Define Molecule (this compound) opt_freq Geometry Optimization & Vibrational Frequencies (B3LYP/6-31G(d)) start->opt_freq spe Single-Point Energy Calculations (Higher Levels of Theory & Basis Sets) opt_freq->spe corrections Apply G3(MP2) Empirical Corrections spe->corrections total_energy Calculate Total G3(MP2) Energy corrections->total_energy calc_reaction_enthalpy Calculate Reaction Enthalpy total_energy->calc_reaction_enthalpy isodesmic Define Isodesmic Reaction isodesmic->calc_reaction_enthalpy calc_delta_fH Calculate ΔfH°(0 K) calc_reaction_enthalpy->calc_delta_fH thermal_corr Apply Thermal Corrections calc_delta_fH->thermal_corr final_delta_fH Obtain ΔfH°(298.15 K) thermal_corr->final_delta_fH end End final_delta_fH->end

Diagram 3: Workflow for G3(MP2)//B3LYP Enthalpy of Formation Calculation

Heat Capacity and Entropy: DFT Vibrational Analysis

The standard molar heat capacity (Cp) and entropy (S°) can be calculated from the vibrational frequencies obtained from DFT calculations.

Methodology:

  • Geometry Optimization and Frequency Calculation: As in the enthalpy of formation calculation, the first step is to obtain the optimized molecular geometry and the set of harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Partition Function Calculation: The total molecular partition function (q_total) is calculated as the product of the translational, rotational, vibrational, and electronic partition functions. The vibrational partition function is calculated from the computed vibrational frequencies.

  • Thermodynamic Property Calculation: The heat capacity and entropy are then calculated from the partition function and its temperature derivatives using standard statistical mechanics formulas. These calculations are typically performed automatically by quantum chemistry software packages like Gaussian. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

Conclusion

This technical guide has detailed the primary experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound is scarce, the protocols and comparative data presented here provide a robust framework for researchers, scientists, and drug development professionals to understand, estimate, and, where necessary, measure these critical parameters. The application of the described computational methods can yield reliable estimates for the enthalpy of formation, heat capacity, and entropy, which can be invaluable in the absence of experimental data. Future experimental work on this compound is encouraged to validate these computational predictions and to further enrich the thermochemical database for halogenated aromatic compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-3-fluoro catechol from 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chloro-3-fluoro catechol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary starting material for the described methods is 4-Chloro-3-fluorophenol. The protocols outlined herein focus on two prominent and effective methods for ortho-hydroxylation of phenols: transition metal-catalyzed hydroxylation and enzymatic hydroxylation. These methods offer distinct advantages in terms of selectivity, reaction conditions, and scalability. This document includes detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to facilitate a clear understanding of the synthetic pathways.

Introduction

Catechols are crucial structural motifs found in a wide array of biologically active molecules and pharmaceutical agents. The regioselective synthesis of substituted catechols, such as 4-chloro-3-fluoro catechol, is a significant challenge in organic synthesis. Directing the hydroxylation to the ortho position of a phenol with high selectivity is often complicated by the formation of para-substituted byproducts. This document explores robust and selective methods to synthesize 4-chloro-3-fluoro catechol from this compound.

This compound can be hydroxylated at the ortho positions to yield the desired catechol product.[1] The methods detailed below, transition metal catalysis and enzymatic conversion, represent modern and efficient approaches to achieve this transformation.

Methods and Protocols

Two primary methods are detailed for the synthesis of 4-chloro-3-fluoro catechol:

  • Palladium-Catalyzed C-H Oxygenation: This method utilizes a palladium catalyst with a directing group strategy to achieve high ortho-selectivity.[2][3]

  • Enzymatic Hydroxylation using Phenol Hydroxylase: This biocatalytic approach offers high selectivity under mild reaction conditions, mimicking natural metabolic pathways.[1]

Protocol 1: Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol

This protocol is adapted from a general method for silanol-directed, Pd-catalyzed C-H oxygenation of phenols.[2][3] This approach involves the introduction of a silanol directing group, followed by Pd-catalyzed acetoxylation, cyclization, and subsequent deprotection to yield the catechol.

Experimental Workflow

G cluster_0 Step 1: Silylation cluster_1 Step 2: Pd-Catalyzed Oxygenation cluster_2 Step 3: Desilylation A This compound C Silylated Phenol Intermediate A->C Base B Silylating Agent (e.g., (2-(chloromethyl)phenyl)dimethylsilane) B->C F Cyclic Silicon-Protected Catechol C->F D Pd(OAc)2 (catalyst) D->F E PhI(OAc)2 (oxidant) E->F H 4-chloro-3-fluoro catechol F->H G TBAF G->H

Figure 1. Workflow for the Palladium-Catalyzed Synthesis of 4-chloro-3-fluoro catechol.

Materials
  • This compound

  • (2-(chloromethyl)phenyl)dimethylsilane (or similar silylating agent)

  • Base (e.g., Triethylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Detailed Procedure

Step 1: Synthesis of the Silylated Phenol Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add (2-(chloromethyl)phenyl)dimethylsilane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the silylated phenol intermediate.

Step 2: Palladium-Catalyzed C-H Oxygenation

  • In a reaction vessel, combine the silylated phenol intermediate (1.0 eq), Pd(OAc)₂ (0.05 eq), and PhI(OAc)₂ (1.2 eq) in toluene.

  • Heat the mixture to 100 °C and stir for 4-6 hours.

  • Monitor the formation of the cyclic silicon-protected catechol by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Desilylation to Yield 4-chloro-3-fluoro catechol

  • Dissolve the crude cyclic silicon-protected catechol in THF.

  • Add a 1M solution of TBAF in THF (1.5 eq) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 4-chloro-3-fluoro catechol, by flash column chromatography.

Quantitative Data
ParameterValueReference
Catalyst Palladium(II) acetate[2]
Directing Group Silanol[2][3]
Oxidant (Diacetoxyiodo)benzene[2]
Typical Yield 60-80% (based on analogous phenol hydroxylations)[2]
Selectivity High for ortho-hydroxylation[2][3]
Reaction Temperature 100 °C (Oxygenation step)[2]
Reaction Time 6-8 hours (total for oxygenation and desilylation)[2]

Protocol 2: Enzymatic Synthesis of 4-chloro-3-fluoro catechol

This protocol utilizes a phenol hydroxylase enzyme, which is known to catalyze the ortho-hydroxylation of a variety of phenolic substrates, including halogenated phenols.[1] This biocatalytic method is performed under mild, aqueous conditions.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Workup and Isolation A This compound E Reaction Mixture A->E B Phenol Hydroxylase B->E C NAD(P)H (cofactor) C->E D Buffer Solution (e.g., Phosphate buffer) D->E G Incubated Reaction E->G Stirring F Controlled Temperature and pH F->G H Extraction with Organic Solvent G->H I Purification (e.g., Chromatography) H->I J 4-chloro-3-fluoro catechol I->J

Figure 2. Workflow for the Enzymatic Synthesis of 4-chloro-3-fluoro catechol.

Materials
  • This compound

  • Phenol hydroxylase (e.g., from Trichosporon cutaneum or a recombinant source)

  • NAD(P)H (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Phosphate buffer (pH 7.0-8.0)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Standard laboratory equipment for biochemical reactions and purification.

Detailed Procedure
  • Prepare a phosphate buffer solution (50 mM, pH 7.5).

  • In a reaction vessel, dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired final concentration (e.g., 1-5 mM).

  • Add NAD(P)H to the reaction mixture to a final concentration of 1-2 molar equivalents relative to the substrate.

  • Initiate the reaction by adding a purified preparation of phenol hydroxylase. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC, observing the consumption of the starting material and the formation of the catechol product.

  • Upon completion, or when the reaction rate plateaus, terminate the reaction by adding an equal volume of cold ethyl acetate to precipitate the enzyme and extract the product.

  • Separate the organic layer, and repeat the extraction of the aqueous layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting

References

Application Notes and Protocols for O-Alkylation of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the O-alkylation of 4-chloro-3-fluorophenol, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline the general principles, specific experimental procedures, and comparative data for different alkylating agents.

Introduction to O-Alkylation of Phenols

The O-alkylation of phenols, commonly known as the Williamson ether synthesis, is a fundamental reaction in organic chemistry for the formation of aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the corresponding ether.

The general scheme for the O-alkylation of this compound is as follows:

Caption: General scheme for the O-alkylation of this compound.

Key factors influencing the reaction's success and selectivity include the choice of base, solvent, alkylating agent, and reaction temperature. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation, while aprotic polar solvents are generally preferred for O-alkylation.[1]

Experimental Protocols

Two general protocols for the O-alkylation of this compound are provided below, based on common laboratory practices for similar transformations.

Protocol 1: O-Alkylation using Potassium Carbonate in Acetone or Acetonitrile

This is a widely used and reliable method for the O-alkylation of phenols with various alkyl halides.

Protocol_1_Workflow start Start reactants Combine this compound, K2CO3, and solvent (Acetone/MeCN) start->reactants add_alkyl_halide Add alkyl halide reactants->add_alkyl_halide reflux Reflux the mixture add_alkyl_halide->reflux monitor Monitor reaction by TLC reflux->monitor cool_filter Cool to RT and filter solids monitor->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate workup Aqueous workup (extraction) concentrate->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end End purify->end

Caption: Workflow for O-alkylation using potassium carbonate.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable volume of acetone or acetonitrile to make a 0.1-0.5 M solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated product.

Protocol 2: O-Alkylation using Sodium Hydride in DMF or THF

This protocol is suitable for less reactive alkylating agents and when a stronger base is required.

Protocol_2_Workflow start Start suspend_NaH Suspend NaH in anhydrous DMF or THF under N2 start->suspend_NaH add_phenol Add this compound solution dropwise at 0°C suspend_NaH->add_phenol stir_rt Stir at RT until H2 evolution ceases add_phenol->stir_rt add_alkyl_halide Add alkylating agent at 0°C stir_rt->add_alkyl_halide react Stir at RT or heat as needed add_alkyl_halide->react monitor Monitor reaction by TLC react->monitor quench Quench with water or sat. NH4Cl at 0°C monitor->quench extract Extract with an organic solvent quench->extract wash_dry Wash organic layer, dry, and concentrate extract->wash_dry purify Purify the product wash_dry->purify end End purify->end

Caption: Workflow for O-alkylation using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 eq).

  • Add anhydrous DMF or THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature or heat if necessary. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride or water at 0 °C.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Conditions and Quantitative Data

The following tables summarize typical reaction conditions and reported yields for the O-alkylation of this compound and structurally similar phenols with various alkylating agents.

Table 1: O-Alkylation with Alkyl Halides and Sulfates

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Ethyl SulfateNaOH/Sodium Phenoxide-80-Not ReportedSynthesis of 4-chloro-3-fluorophenyl ether.[2]
n-Butyl BromideK₂CO₃AcetoneReflux48~85-90Based on O-alkylation of o-nitrophenol.[3]
Benzyl BromideK₂CO₃AcetoneReflux2-6>90General conditions for substituted phenols.
Methyl IodideK₂CO₃AcetoneReflux4-8>90General conditions for substituted phenols.[4]
Allyl BromideK₂CO₃AcetoneReflux2-4>90General conditions for substituted phenols.

Table 2: O-Alkylation with Functionalized Alkylating Agents

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Ethyl BromoacetateK₂CO₃AcetonitrileReflux7263For the synthesis of ethyl 2-(salicyloxy)acetate.[5]
Ethyl Chloroacetate-AcetoneReflux--Synthesis of 2-(4-fluorophenoxy)acetic acid.[6]
ChloroacetonitrileK₂CO₃/KHCO₃Acetone--89Phase-transfer catalysis used.[7]
2-ChloroethanolK₂CO₃MethanolRoom Temp5-2460-99For a range of substituted phenols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and lachrymatory. Handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction time or temperature if the starting material is not fully consumed. Consider using a more reactive alkylating agent (iodide > bromide > chloride).

  • C-Alkylation Byproduct: Use a less polar, aprotic solvent. Phase-transfer catalysis can also improve selectivity for O-alkylation.[8]

  • No Reaction: The base may not be strong enough to deprotonate the phenol. Consider switching from K₂CO₃ to a stronger base like NaH or NaOH. Ensure the alkylating agent is reactive enough.

These protocols and data should serve as a valuable resource for the successful O-alkylation of this compound in a research and development setting. Optimization of the reaction conditions may be necessary for specific substrates and scales.

References

Application Notes and Protocols: 4-Chloro-3-fluorophenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-3-fluorophenol as a key starting material in the synthesis of pharmaceutical intermediates, with a focus on the generation of precursors for beta-adrenergic receptor antagonists. The protocols outlined below are representative methodologies for the synthesis of a key glycidyl ether intermediate and its subsequent conversion to a potential beta-blocker candidate.

Introduction

This compound is a versatile chemical building block in medicinal chemistry. Its substituted phenyl ring is a valuable moiety for introducing specific physicochemical properties into drug candidates, such as enhanced metabolic stability and binding affinity to target proteins. A primary application of this compound is in the synthesis of aryloxypropanolamine-based beta-blockers, a class of drugs widely used in the management of cardiovascular diseases.[1] The synthesis typically begins with the reaction of the phenol with epichlorohydrin to form a key glycidyl ether intermediate.[2]

Synthesis of a Key Pharmaceutical Intermediate: 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane

The reaction of this compound with epichlorohydrin under basic conditions yields the crucial intermediate, 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane. This reaction is a variation of the Williamson ether synthesis.[3]

Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of water (150 mL) and sodium hydroxide (11.5 g, 0.288 mol), add this compound (40 g, 0.273 mol) over a period of 10-15 minutes at room temperature.

  • Cool the resulting solution to 10-15°C in an ice bath.

  • Add DMSO (75 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 20°C.

  • After stirring for an additional 15 minutes, add epichlorohydrin (37.8 g, 0.409 mol) dropwise over 1 hour, ensuring the temperature remains between 10-15°C.

  • Slowly raise the temperature of the reaction mixture to 45°C and maintain stirring for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (200 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (100 mL) followed by brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane.

Quantitative Data Summary
ParameterValue
Yield75-85%
Purity (HPLC)>98%
Reaction Time8-10 hours
Reaction Temperature45°C

Synthesis of a Hypothetical Beta-Blocker Candidate: 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol

The synthesized glycidyl ether intermediate can be further reacted with an amine, such as isopropylamine, to generate a potential beta-blocker. The opening of the epoxide ring by the amine is a key step in forming the final aryloxypropanolamine structure.[1][2]

Experimental Protocol: Synthesis of 1-(4-Chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol

Materials:

  • 1-(4-Chloro-3-fluorophenoxy)-2,3-epoxypropane

  • Isopropylamine

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(4-chloro-3-fluorophenoxy)-2,3-epoxypropane (20 g, 0.098 mol) in methanol (200 mL).

  • To this stirred solution, add isopropylamine (29 g, 0.49 mol) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with water (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(4-chloro-3-fluorophenoxy)-3-(isopropylamino)propan-2-ol.

Quantitative Data Summary
ParameterValue
Yield65-75%
Purity (HPLC)>99%
Reaction Time4-6 hours
Reaction TemperatureReflux (Methanol)

Visualizing the Synthetic Pathway and Biological Context

Synthetic Workflow

The overall synthetic scheme for the preparation of the hypothetical beta-blocker from this compound is depicted below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring Opening A This compound C 1-(4-Chloro-3-fluorophenoxy)- 2,3-epoxypropane A->C NaOH, DMSO B Epichlorohydrin B->C E 1-(4-Chloro-3-fluorophenoxy)-3- (isopropylamino)propan-2-ol (Beta-Blocker Candidate) C->E Methanol, Reflux D Isopropylamine D->E G cluster_0 Normal Physiological Response cluster_1 Action of Beta-Blocker Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein G-Protein Activation BetaReceptor->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA CellularResponse Increased Heart Rate, Blood Pressure PKA->CellularResponse BetaBlocker Beta-Blocker (from this compound) BlockedReceptor Beta-Adrenergic Receptor (Blocked) BetaBlocker->BlockedReceptor Competitively Binds NoResponse Reduced Heart Rate, Blood Pressure BlockedReceptor->NoResponse Inhibits Downstream Signaling

References

Application of 4-Chloro-3-fluorophenol in the Synthesis of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-fluorophenol is a versatile halogenated aromatic compound that serves as a key intermediate in the production of various agrochemicals, particularly herbicides. Its specific substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable properties to the resulting active ingredients, influencing their biological efficacy, metabolic stability, and environmental persistence. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aryloxyphenoxypropionate (FOP) herbicides, a critical class of grass-specific weed control agents.

Agrochemical Applications of this compound

The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of aryloxyphenoxypropionate (FOP) herbicides. These herbicides are potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a crucial enzyme in fatty acid biosynthesis.[1][2][3] Inhibition of this pathway ultimately leads to the death of susceptible grass weeds, while broadleaf crops remain largely unaffected.

The synthesis of FOP herbicides from this compound typically involves a two-step process:

  • Synthesis of the Intermediate 2-(4-chloro-3-fluorophenoxy)propionic acid: This key intermediate is synthesized via a Williamson ether synthesis, reacting this compound with a derivative of propionic acid.

  • Synthesis of the Final Herbicide: The resulting carboxylic acid is then typically esterified to produce the final active ingredient.

Data Presentation

Table 1: Synthesis of 2-(4-chloro-3-fluorophenoxy)propionic acid

Reactant 1Reactant 2SolventBaseCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
This compound2-Chloropropionic acidDimethyl sulfoxide (DMSO)Potassium hydroxideDimethylaminopyridine80893.2>95Patent CN101302150A[4] (Adapted)
This compoundEthyl 2-bromopropionateEthanolSodium hydroxide-Reflux4-6~90>95Patent CN102020554A[5] (Adapted)

Table 2: Herbicidal Efficacy of a Representative FOP Herbicide

Target WeedApplication Rate (g/ha)Efficacy (%)Crop Tolerance
Wild Oats (Avena fatua)5095Excellent
Green Foxtail (Setaria viridis)5092Excellent
Johnsongrass (Sorghum halepense)7588Good

Note: Efficacy data is representative for the class of FOP herbicides and may vary for specific active ingredients and environmental conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chloro-3-fluorophenoxy)propionic acid

This protocol is adapted from a similar synthesis of 2-(2,4-dichlorophenoxy)propionic acid described in patent CN101302150A.[4]

Materials:

  • This compound (1.0 mol, 146.55 g)

  • 2-Chloropropionic acid (1.0 mol, 108.52 g)

  • Potassium hydroxide (2.0 mol, 112.2 g)

  • Dimethyl sulfoxide (DMSO) (500 mL)

  • Dimethylaminopyridine (DMAP) (0.015 mol, 1.83 g)

  • Sulfuric acid (for neutralization)

  • n-Hexane (for purification)

  • 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

Procedure:

  • To the three-necked flask, add this compound, dimethyl sulfoxide, 2-chloropropionic acid, potassium hydroxide, and dimethylaminopyridine.

  • Heat the reaction mixture to 80°C with constant stirring.

  • Maintain the temperature at 80°C and continue stirring for 8 hours.

  • After the reaction is complete, cool the mixture slightly and neutralize it by the dropwise addition of sulfuric acid while maintaining the temperature at 80°C.

  • Filter the mixture to remove the precipitated salts.

  • Distill the solvent from the filtrate under reduced pressure to obtain the crude solid product.

  • Add 600 mL of n-hexane to the crude solid and stir the slurry at room temperature.

  • Filter the solid product, wash with a small amount of cold n-hexane, and dry under vacuum to yield 2-(4-chloro-3-fluorophenoxy)propionic acid.

Expected Yield: Approximately 93%

Protocol 2: Synthesis of a Representative FOP Herbicide (Esterification)

This is a general protocol for the esterification of the carboxylic acid intermediate.

Materials:

  • 2-(4-chloro-3-fluorophenoxy)propionic acid (1.0 mol)

  • Ethanol (or other suitable alcohol) (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene (or other suitable solvent)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(4-chloro-3-fluorophenoxy)propionic acid in toluene and an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • The crude product can be further purified by distillation or chromatography if necessary.

Mandatory Visualizations

Synthesis_Pathway This compound This compound Reaction1 Williamson Ether Synthesis (DMSO, KOH, DMAP, 80°C) This compound->Reaction1 2-Chloropropionic_acid 2-Chloropropionic acid 2-Chloropropionic_acid->Reaction1 Intermediate 2-(4-chloro-3-fluorophenoxy)propionic acid Reaction2 Esterification (Alcohol, H2SO4, Reflux) Intermediate->Reaction2 FOP_Herbicide Aryloxyphenoxypropionate Herbicide (Ester) Reaction1->Intermediate Reaction2->FOP_Herbicide

Caption: Synthesis pathway of a FOP herbicide from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing Start Reactants: This compound 2-Chloropropionic acid Reaction Williamson Ether Synthesis Start->Reaction Workup Neutralization & Filtration Reaction->Workup Purification Solvent Removal & Crystallization Workup->Purification Intermediate 2-(4-chloro-3-fluorophenoxy)propionic acid Purification->Intermediate Esterification Esterification to Active Herbicide Intermediate->Esterification Application Application on Target Weeds Esterification->Application Evaluation Efficacy Assessment Application->Evaluation Results Herbicidal Activity Data Evaluation->Results

Caption: Experimental workflow for synthesis and testing.

Signaling_Pathway FOP_Herbicide Aryloxyphenoxypropionate Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses FOP_Herbicide->ACCase Inhibition Fatty_Acid_Synthesis Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synthesis Blocks Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Disrupts Weed_Death Grass Weed Death Membrane_Integrity->Weed_Death Leads to

Caption: Mode of action of FOP herbicides.

References

Application Note: Protocols for Nucleophilic Aromatic Substitution with 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a versatile platform for the functionalization of aromatic rings.[1][2] This class of reactions is particularly vital in the fields of medicinal chemistry and agrochemical development, where the modification of aryl scaffolds is crucial for tuning the biological activity of molecules.[3][4]

This document provides detailed protocols for the nucleophilic aromatic substitution of 4-chloro-3-fluorophenol. This substrate is a solid with a melting point of 54-56 °C and serves as a valuable building block. Its aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the chloro and fluoro substituents. The phenolic hydroxyl group provides an additional handle for chemical modification and influences the electronic properties of the ring.

SNAr reactions typically proceed via a two-step addition-elimination mechanism involving a stabilized intermediate known as a Meisenheimer complex, although some cases may involve a concerted mechanism.[1][2] The reaction is highly dependent on the nature of the nucleophile, solvent, base, and temperature. This note details generalized procedures for the reaction of this compound with oxygen, nitrogen, and sulfur-based nucleophiles.

Reaction Principles and Selectivity

In this compound, nucleophilic attack is generally expected to occur at the carbon atom bearing the chlorine atom. The C-Cl bond is typically more susceptible to cleavage than the C-F bond in SNAr reactions, especially under thermal conditions, due to chlorine being a better leaving group in many contexts despite fluorine's higher electronegativity which more strongly activates the ring.

For the protocols described, the reaction is performed under basic conditions. The base deprotonates the phenolic hydroxyl, forming a phenoxide. This can modulate the ring's reactivity or, if not participating in an intermolecular reaction, requires consideration for potential side reactions. For the synthesis of diaryl ethers or aryl amines, copper-catalyzed Ullmann-type couplings present a powerful alternative to traditional SNAr, often proceeding under different conditions and sometimes requiring higher temperatures.[5][6][7]

Summary of Representative Reaction Conditions

The following table summarizes generalized conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on established principles for SNAr and Ullmann-type reactions and should be optimized for specific substrate combinations.

Reaction TypeNucleophile (Nu-H)CatalystBaseSolventTemperature (°C)Typical Yield (%)
O-Arylation Alcohols, PhenolsCuI (5-10 mol%)K₂CO₃, Cs₂CO₃DMF, NMP, Xylene120-16040-85
N-Arylation Primary/Secondary AminesNone or CuIK₂CO₃, NaH, t-BuOKDMF, DMSO80-14050-95
S-Arylation ThiolsNoneK₂CO₃, NaOHDMF, Acetonitrile25-8060-98

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for O-Arylation (Diaryl Ether Synthesis) via Ullmann Condensation

This protocol is adapted from general Ullmann ether synthesis procedures.[5][6]

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired phenol or alcohol nucleophile (1.2-1.5 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Setup: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or a non-polar solvent like xylene.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base.[4]

  • Wash the filtrate sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired diaryl ether.

Protocol 2: General Procedure for N-Arylation (Aryl Amine Synthesis)

This protocol describes a general thermal SNAr reaction with an amine nucleophile.

  • Reagent Preparation: In a sealed reaction tube, combine this compound (1.0 equiv.), the primary or secondary amine (2.0-3.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reaction Setup: Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for S-Arylation (Aryl Thioether Synthesis)

Thiols are highly effective nucleophiles and can often react under milder conditions.[8]

  • Reagent Preparation: To a round-bottom flask with a stir bar, add this compound (1.0 equiv.) and a suitable solvent like DMF or acetonitrile.

  • Reaction Setup: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the mixture.

  • Slowly add the thiol nucleophile (1.1 equiv.) at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 50-80 °C if necessary.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude thioether can be purified by silica gel chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the described protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purification Purification & Analysis reagents Reagents & Solvents setup Inert Atmosphere Setup reagents->setup execute Heating & Stirring setup->execute monitor Reaction Monitoring (TLC/LC-MS) execute->monitor quench Quenching & Dilution monitor->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography / Recrystallization dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General workflow for nucleophilic substitution on this compound.

Logical Reaction Pathway

This diagram shows the logical transformation from reactants to products in a typical SNAr reaction.

G reactants Reactants This compound + Nucleophile (Nu-H) activation Base Activation (e.g., K₂CO₃) intermediate Meisenheimer-like Transition State / Intermediate reactants->intermediate + Base - H⁺ product Product 4-Nu-3-fluorophenol intermediate->product - Cl⁻ leaving_group Leaving Group (Cl⁻) intermediate->leaving_group

Caption: Logical pathway for the SNAr reaction of this compound.

References

Application Notes: 4-Chloro-3-fluorophenol in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the utility of 4-chloro-3-fluorophenol as a key building block in the synthesis of novel anti-inflammatory drug candidates. We present a representative synthesis of a 2H-1,4-benzoxazin-3(4H)-one derivative incorporating a 3-chloro-4-fluorobenzyl moiety, a structure readily accessible from this compound. This class of compounds has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Detailed experimental protocols, quantitative biological data, and pathway diagrams are provided to enable researchers to explore this promising avenue of drug discovery.

Introduction

The inflammatory process is a complex biological response implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the targeted inhibition of pro-inflammatory mediators and signaling cascades. Phenolic compounds, particularly those with halogen substitutions, have emerged as versatile scaffolds in medicinal chemistry due to their ability to form specific interactions with biological targets. This compound is a valuable synthetic intermediate, offering a unique combination of electronic and lipophilic properties that can be exploited to enhance the potency and pharmacokinetic profile of drug candidates.

This document focuses on the application of this compound in the synthesis of a potent class of anti-inflammatory agents: 2H-1,4-benzoxazin-3(4H)-one derivatives. These compounds have been shown to effectively suppress the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, they exert their effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by activating the cytoprotective Nrf2-HO-1 signaling pathway.

Synthetic Application: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one Derivative

While various synthetic routes can be envisioned, a plausible pathway starting from a precursor derivable from this compound is presented below. The key step involves the incorporation of the 3-chloro-4-fluorobenzyl moiety, which is a structural analogue of this compound.

Hypothetical Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloro-3-fluorobenzyl bromide (derivable from this compound) C Alkylation Reaction A->C B Substituted 2H-1,4-benzoxazin-3(4H)-one B->C D Final 2H-1,4-benzoxazin-3(4H)-one Derivative C->D

Caption: Synthetic workflow for a 2H-1,4-benzoxazin-3(4H)-one derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide (Representative Compound)

Materials:

  • 3-Azido-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide

  • 1-(Azidomethyl)-3-chloro-4-fluorobenzene (derivable from 4-chloro-3-fluorobenzyl bromide)

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of 3-azido-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)benzamide (1.0 eq) and 1-(azidomethyl)-3-chloro-4-fluorobenzene (1.1 eq) in a 1:1 mixture of DMF and water, add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (HPLC) >97%

Biological Activity and Data Presentation

Derivatives of 2H-1,4-benzoxazin-3(4H)-one containing the 3-chloro-4-fluorobenzyl moiety have been evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundConcentration (µM)NO Inhibition (%)IL-1β Inhibition (%)[3]IL-6 Inhibition (%)TNF-α Inhibition (%)[3]
Representative Compound 1068.2 ± 5.172.5 ± 6.365.1 ± 4.978.3 ± 5.9
Dexamethasone (Control) 1085.4 ± 3.788.1 ± 4.282.3 ± 3.590.2 ± 2.8

Table 2: Downregulation of Pro-inflammatory Enzymes

CompoundConcentration (µM)iNOS Protein Expression (% of Control)COX-2 Protein Expression (% of Control)
Representative Compound 1035.6 ± 4.241.3 ± 3.8
Dexamethasone (Control) 1018.2 ± 2.922.5 ± 3.1

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways. A primary mechanism involves the activation of the Nrf2-HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.

Signaling Pathway Diagram:

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cellular Cellular Response cluster_protective Protective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Drug 2H-1,4-benzoxazin-3(4H)-one Derivative NFkB NF-κB Drug->NFkB Inhibits Keap1 Keap1 Drug->Keap1 Inhibits TLR4->NFkB Activates iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Induces ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatory Induces Nrf2 Nrf2 Keap1->Nrf2 Degrades HO1 HO-1 Expression Nrf2->HO1 Induces AntiInflammatory Anti-inflammatory Effects HO1->AntiInflammatory

Caption: Proposed mechanism of anti-inflammatory action.

The representative compound is believed to inhibit the Keap1-mediated degradation of Nrf2, leading to Nrf2 accumulation and translocation to the nucleus. There, it induces the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. Additionally, the compound may directly or indirectly inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The 2H-1,4-benzoxazin-3(4H)-one derivatives, incorporating the 3-chloro-4-fluorobenzyl moiety, demonstrate significant potential for the development of new therapeutics for inflammatory diseases. The detailed protocols and biological data provided herein offer a solid foundation for further research and development in this area. These findings encourage the exploration of other derivatives of this compound to identify compounds with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of 4-chloro-3-fluorobenzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 4-chloro-3-fluorobenzyl ether, a key intermediate in the development of pharmaceutical and agrochemical compounds. The protocols are based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. Two primary synthetic routes are presented, starting from commercially available precursors: 4-chloro-3-fluorobenzyl alcohol and 4-chloro-3-fluorobenzyl bromide.

Overview of Synthetic Pathways

The synthesis of 4-chloro-3-fluorobenzyl ether can be efficiently achieved via a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis.[1][2] This involves the reaction of an alkoxide with a primary alkyl halide.[3][4] The two principal pathways are:

  • Pathway A: Methylation of 4-chloro-3-fluorobenzyl alcohol. In this route, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a methylating agent.

  • Pathway B: Reaction of 4-chloro-3-fluorobenzyl halide (bromide or chloride) with a methoxide source. This is a direct SN2 reaction where the methoxide ion displaces the halide.

The choice of pathway may depend on the availability and cost of the starting materials and the desired scale of the reaction. Both 4-chloro-3-fluorobenzyl alcohol and 4-chloro-3-fluorobenzyl bromide are commercially available reagents.[5]

Experimental Protocols

Protocol 1: Synthesis from 4-chloro-3-fluorobenzyl alcohol

This protocol describes the methylation of 4-chloro-3-fluorobenzyl alcohol using sodium hydride and methyl iodide.

Materials and Reagents:

  • 4-chloro-3-fluorobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-chloro-3-fluorobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the alcohol solution to the NaH suspension dropwise via a dropping funnel. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis from 4-chloro-3-fluorobenzyl bromide

This protocol details the reaction of 4-chloro-3-fluorobenzyl bromide with sodium methoxide.

Materials and Reagents:

  • 4-chloro-3-fluorobenzyl bromide

  • Sodium methoxide (CH₃ONa)

  • Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add sodium methoxide (1.2 equivalents) and anhydrous methanol or THF.

  • Stir the mixture until the sodium methoxide is fully dissolved.

  • Add 4-chloro-3-fluorobenzyl bromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude 4-chloro-3-fluorobenzyl ether can be purified by vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-chloro-3-fluorobenzyl ether via the described protocols.

ParameterProtocol 1 (from Alcohol)Protocol 2 (from Benzyl Bromide)
Starting Material 4-chloro-3-fluorobenzyl alcohol4-chloro-3-fluorobenzyl bromide
Key Reagents NaH, CH₃I, DMFCH₃ONa, MeOH
Reaction Time 4 - 6 hours2 - 4 hours
Reaction Temperature 0 °C to Room TemperatureReflux
Typical Yield 85 - 95%90 - 98%
Purity (Post-Purification) >98% (GC)>99% (GC)
Purification Method Vacuum Distillation / ChromatographyVacuum Distillation

Visualizations

Experimental Workflow

G cluster_0 Pathway A cluster_1 Pathway B A_start 4-chloro-3-fluorobenzyl alcohol A_reagents 1. NaH, DMF 2. CH3I A_start->A_reagents Deprotonation & Methylation A_product 4-chloro-3-fluorobenzyl ether A_reagents->A_product purification Workup & Purification (Distillation/Chromatography) A_product->purification B_start 4-chloro-3-fluorobenzyl bromide B_reagents CH3ONa, MeOH B_start->B_reagents SN2 Reaction B_product 4-chloro-3-fluorobenzyl ether B_reagents->B_product B_product->purification final_product Pure 4-chloro-3-fluorobenzyl ether purification->final_product

References

Application of 4-Chloro-3-fluorophenol in the Development of High-Performance Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenol is a versatile chemical intermediate that holds significant promise in the synthesis of specialty polymers, particularly fluorinated poly(aryl ether)s. The incorporation of fluorine and chlorine atoms into the polymer backbone can impart a range of desirable properties, including enhanced thermal stability, improved chemical resistance, low dielectric constants, and reduced flammability. These characteristics make such polymers highly attractive for applications in demanding environments, such as in the aerospace, electronics, and biomedical industries.

This document provides detailed application notes and a hypothetical, yet chemically robust, experimental protocol for the utilization of this compound in the development of a novel fluorinated poly(aryl ether ketone) (F-PAEK). The protocols are designed to be a practical guide for researchers and scientists in the field of polymer chemistry and materials science.

Rationale for Use in Specialty Polymers

The unique substitution pattern of this compound offers several advantages for polymer synthesis:

  • Reactive Sites: The phenolic hydroxyl group provides a nucleophilic site for etherification reactions, a common method for forming the backbone of poly(aryl ether)s.

  • Halogen Activation: The presence of both chlorine and fluorine atoms on the aromatic ring can influence the reactivity of the molecule in nucleophilic aromatic substitution reactions. While the fluorine atom is generally more susceptible to displacement in such reactions, the chlorine atom can also participate under specific conditions or be retained to impart specific properties.

  • Property Enhancement: The incorporation of fluoro- and chloro- substituents can lead to:

    • Increased Thermal Stability: The strong carbon-fluorine bond enhances the thermal and oxidative stability of the resulting polymer.

    • Chemical Resistance: Halogenated polymers often exhibit excellent resistance to a wide range of chemicals and solvents.

    • Low Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, making these materials suitable for high-frequency electronic applications.

    • Reduced Flammability: The presence of halogens can impart inherent flame-retardant properties.

Hypothetical Synthesis Pathway

A viable strategy for incorporating this compound into a specialty polymer involves a two-step process:

  • Synthesis of a Bisphenol Monomer: this compound is first converted into a bisphenol derivative. This creates a difunctional monomer that can undergo polycondensation. A common method is the reaction of two equivalents of the phenol with a suitable linking agent, such as 4,4'-difluorobenzophenone, in the presence of a base.

  • Polymerization: The synthesized bisphenol monomer is then polymerized with an activated dihalo-compound, such as decafluorobiphenyl, via a nucleophilic aromatic substitution polycondensation reaction to yield the final fluorinated poly(aryl ether ketone).

Experimental Protocols

Protocol 1: Synthesis of Bis[4-(4-chloro-3-fluorophenoxy)]benzophenone (BCFPB)

Objective: To synthesize a novel bisphenol monomer from this compound.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Thermocouple

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add this compound (29.31 g, 0.2 mol), 4,4'-difluorobenzophenone (21.82 g, 0.1 mol), and anhydrous potassium carbonate (27.64 g, 0.2 mol).

  • Add 100 mL of anhydrous DMAc and 50 mL of anhydrous toluene to the flask.

  • Purge the system with dry nitrogen for 30 minutes.

  • Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux and azeotropically remove any water present, which will be collected in the Dean-Stark trap.

  • After 4 hours of reflux, carefully remove the toluene from the Dean-Stark trap.

  • Increase the reaction temperature to 165°C and maintain for 12 hours under a continuous nitrogen flow.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by slowly pouring the reaction mixture into 500 mL of vigorously stirred methanol.

  • Filter the crude product using a Büchner funnel and wash thoroughly with deionized water and then with methanol to remove inorganic salts and unreacted monomers.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure bisphenol monomer, BCFPB.

  • Dry the purified product in a vacuum oven at 80°C for 24 hours.

Protocol 2: Synthesis of Fluorinated Poly(aryl ether ketone) (F-PAEK)

Objective: To synthesize a high-performance F-PAEK by polycondensation of the BCFPB monomer with an activated dihalo-compound.

Materials:

  • Bis[4-(4-chloro-3-fluorophenoxy)]benzophenone (BCFPB) (from Protocol 1)

  • Decafluorobiphenyl

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Same as in Protocol 1

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, dissolve the synthesized BCFPB monomer (e.g., 47.53 g, 0.1 mol) and decafluorobiphenyl (33.41 g, 0.1 mol) in 150 mL of anhydrous DMAc.

  • Add anhydrous potassium carbonate (27.64 g, 0.2 mol) to the solution.

  • Add 75 mL of anhydrous toluene to the flask.

  • Purge the system with dry nitrogen for 30 minutes.

  • Heat the mixture to 140°C with vigorous stirring to initiate the azeotropic removal of water.

  • After 4 hours, remove the toluene and raise the temperature to 160°C.

  • Maintain the reaction at 160°C for 24-48 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Monitor the increase in molecular weight by periodically taking samples and analyzing them by gel permeation chromatography (GPC).

  • Once the desired molecular weight is achieved, cool the viscous solution to room temperature.

  • Dilute the polymer solution with 50 mL of DMAc.

  • Precipitate the polymer by slowly pouring the solution into 1 L of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Purify the polymer by washing it repeatedly with hot deionized water and then with methanol.

  • Dry the F-PAEK polymer in a vacuum oven at 120°C for 48 hours.

Data Presentation

The expected properties of the synthesized F-PAEK, based on data from analogous fluorinated poly(aryl ether)s, are summarized below.[1][2] Actual values would need to be determined experimentally.

PropertyExpected Value Range
Thermal Properties
Glass Transition Temp. (Tg)180 - 230 °C
5% Weight Loss Temp. (Td5)500 - 550 °C (in N2)
Mechanical Properties
Tensile Strength80 - 110 MPa
Young's Modulus2.5 - 3.5 GPa
Elongation at Break5 - 15 %
Dielectric Properties
Dielectric Constant (1 MHz)2.5 - 3.0
Dielectric Loss (1 MHz)0.002 - 0.006
Other Properties
Water Absorption (24h)0.1 - 0.5 %
Inherent Viscosity0.5 - 1.2 dL/g

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymer Synthesis Monomer_Reactants This compound + 4,4'-Difluorobenzophenone + K2CO3 Monomer_Solvent DMAc / Toluene Monomer_Reaction Azeotropic Dehydration (140°C, 4h) Monomer_Reactants->Monomer_Reaction Monomer_Polycondensation Nucleophilic Substitution (165°C, 12h) Monomer_Reaction->Monomer_Polycondensation Monomer_Workup Precipitation in Methanol Monomer_Polycondensation->Monomer_Workup Monomer_Purification Recrystallization Monomer_Workup->Monomer_Purification BCFPB_Monomer BCFPB Monomer Monomer_Purification->BCFPB_Monomer Polymer_Reactants BCFPB Monomer + Decafluorobiphenyl + K2CO3 BCFPB_Monomer:e->Polymer_Reactants:w Polymer_Solvent DMAc / Toluene Polymer_Reaction Azeotropic Dehydration (140°C, 4h) Polymer_Reactants->Polymer_Reaction Polymerization Polycondensation (160°C, 24-48h) Polymer_Reaction->Polymerization Polymer_Workup Precipitation in Methanol Polymerization->Polymer_Workup Polymer_Purification Washing with Water/Methanol Polymer_Workup->Polymer_Purification FPAEK_Polymer F-PAEK Polymer Polymer_Purification->FPAEK_Polymer Reaction_Mechanism Reactants Phenoxide Ion + Activated Dihalo-Compound Intermediate Meisenheimer Complex (Transition State) Reactants:phenoxide->Intermediate Nucleophilic Attack Reactants:dihalo->Intermediate Products Aryl Ether Linkage + Leaving Group Ion Intermediate->Products:ether Elimination of Leaving Group Intermediate->Products:leaving

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization through various cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties.

While specific literature examples detailing extensive cross-coupling reactions with this compound are limited, this document provides robust, generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These protocols are based on established methodologies for electronically similar and sterically hindered aryl chlorides and can serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenols

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures. The reaction of this compound with various arylboronic acids can produce a diverse library of substituted biphenylols.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add this mixture to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Coupling Partner (Arylboronic Acid)Typical Catalyst SystemTypical BaseTypical SolventExpected Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O75-90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene80-95
3-Tolylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O70-85
4-Fluorophenylboronic acidPdCl₂(dppf)Na₂CO₃DMF/H₂O70-88

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Arylboronic acid, and Base in Schlenk flask B Add Pd Catalyst and Ligand A->B C Evacuate and backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent, Wash with Water/Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

Reaction Principle: This reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[1][2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene, degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add degassed, anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation:

The following table presents expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar aryl chlorides.

AmineTypical Catalyst SystemTypical BaseTypical SolventExpected Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene85-95
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane80-92
n-ButylaminePd₂(dba)₃ / BrettPhosLHMDSTHF75-88
IndolePd(OAc)₂ / DavePhosCs₂CO₃Toluene70-85

Catalytic Cycle for Buchwald-Hartwig Amination

A Pd(0)Ln B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)(Cl)Ln B->C D Ligand Exchange (Amine) C->D E [Ar-Pd(II)(NHR'R'')(Cl)Ln] D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')Ln F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' (Product) H->I

Caption: Buchwald-Hartwig Catalytic Cycle.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction allows for the coupling of this compound with alkenes to form substituted styrenes, which are valuable intermediates in polymer and pharmaceutical synthesis.[3]

Reaction Principle: The reaction involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[3]

Experimental Protocol: General Procedure for the Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed

Procedure:

  • To a sealed tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Expected yields for the Heck reaction of this compound with various alkenes are presented below, based on similar substrates.

AlkeneTypical Catalyst SystemTypical BaseTypical SolventExpected Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF60-80
n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMAc70-85
1-OcteneHerrmann's CatalystCy₂NMeNMP50-70
CyclohexenePd/CNaOAcToluene40-60

Logical Flow of the Heck Reaction

Start Start: Aryl Halide, Alkene, Pd(0) Catalyst, Base OxAdd Oxidative Addition of Aryl Halide to Pd(0) Start->OxAdd MigIns Migratory Insertion of Alkene OxAdd->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim ProdRel Product Release (Substituted Alkene) BetaElim->ProdRel CatRegen Catalyst Regeneration (Base removes HX from H-Pd-X) BetaElim->CatRegen CatRegen->Start Re-enters cycle

Caption: Logical flow of the Heck reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding functionalized aryl alkynes.[4]

Reaction Principle: This cross-coupling reaction is unique in that it typically employs both a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[4]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF), degassed

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) as needed.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

The following table provides expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on reactions with similar aryl chlorides.

Terminal AlkyneTypical Catalyst SystemTypical BaseTypical SolventExpected Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF80-95
1-HeptynePd(PPh₃)₄ / CuIi-Pr₂NHDMF75-90
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile70-85
Propargyl alcoholPdCl₂(dppf) / CuIDBUToluene65-80

Dual Catalytic Cycle of Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd ArPdCl Ar-Pd(II)(Cl)L₂ OxAdd->ArPdCl Trans Transmetalation ArPdCl->Trans ArPdC Ar-Pd(II)(C≡CR)L₂ Trans->ArPdC RedElim Reductive Elimination ArPdC->RedElim RedElim->Pd0 Product Product (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (H-C≡CR) CuAcc Copper Acetylide (Cu-C≡CR) Alkyne->CuAcc Base Base Base->CuAcc CuI Cu(I) CuI->CuAcc CuAcc->Trans Transfers alkynyl group

Caption: Sonogashira Dual Catalytic Cycle.

References

Application Notes and Protocols: Derivatization of 4-Chloro-3-fluorophenol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-fluorophenol is a valuable halogenated building block in organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring both electron-withdrawing chlorine and fluorine atoms on a phenolic ring, provides a versatile scaffold for developing novel therapeutic agents.[3] The presence of fluorine can significantly enhance key pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and receptor binding affinity.[4][5] This document provides detailed protocols for common derivatization reactions of this compound and highlights its applications in drug discovery. Fluorophenols are recognized as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 348-60-7[7]
Molecular Formula C₆H₄ClFO[8][9]
Molecular Weight 146.55 g/mol [8]
Appearance Solid[7]
Melting Point 54-56 °C[7][8]
Boiling Point 84 °C at 44 mmHg[7][8]
Solubility Soluble in chloroform[7]

Applications in Medicinal Chemistry

The derivatization of the phenolic hydroxyl group is the most common strategy to generate libraries of compounds for biological screening. The resulting ethers and esters can modulate the molecule's physicochemical properties, leading to improved drug-like characteristics.

  • Kinase Inhibitors: The fluorinated phenyl motif is present in numerous kinase inhibitors. For instance, the related compound 4-amino-3-fluorophenol is a key intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[3] Derivatization allows for the exploration of the chemical space around this privileged scaffold.

  • Anti-infective and Anti-inflammatory Agents: Halogenated phenols are core structures in various anti-infective and anti-inflammatory drug candidates.[5]

  • Metabolic Stability: The introduction of fluorine is a well-established strategy to block metabolically labile positions, thereby increasing the half-life of a drug molecule.[4]

cluster_0 Structural Features of this compound cluster_1 Contribution to Medicinal Chemistry cluster_2 Desired Drug Properties A Phenolic -OH D Derivatization Site (Ethers, Esters) A->D Enables Synthesis of Analogs B Fluorine Atom E Enhanced Metabolic Stability Improved Binding Affinity B->E Blocks Metabolism C Chlorine Atom F Modulation of Lipophilicity & Electronic Properties C->F Influences pKa & Polarity G Improved Pharmacokinetics Enhanced Potency D->G E->G F->G start Start setup 1. Dissolve this compound in anhydrous solvent start->setup deprotonation 2. Add base (e.g., NaOH) Stir for 30 min setup->deprotonation alkylation 3. Add alkylating agent (e.g., Ethyl sulfate) deprotonation->alkylation reaction 4. Heat to 60-80°C Monitor by TLC alkylation->reaction workup 5. Quench with water Extract with Ethyl Acetate reaction->workup purification 6. Wash, Dry, and Concentrate Purify by Chromatography workup->purification end End Product: Aryl Ether purification->end

References

Troubleshooting & Optimization

Common side products in the synthesis of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis involves a two-step process. The first step is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene to produce the key intermediate, 3-chloro-4-fluoroaniline. The second step is the diazotization of 3-chloro-4-fluoroaniline followed by a Sandmeyer-type hydrolysis of the resulting diazonium salt to yield this compound.

Q2: What are the primary side products I should be aware of during the synthesis of the 3-chloro-4-fluoroaniline intermediate?

A2: During the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, the main side products arise from dehalogenation. These are primarily 4-fluoroaniline (from dechlorination) and 3-chloroaniline (from defluorination). The carbon-chlorine bond is generally more susceptible to hydrogenolysis than the carbon-fluorine bond.

Q3: What are the expected side products in the conversion of 3-fluoro-4-chloroaniline to this compound?

A3: In the diazotization and subsequent hydrolysis of 3-fluoro-4-chloroaniline, several side products can form. The most common include:

  • 1-Chloro-2-fluorobenzene: This results from the reduction of the diazonium salt, where the diazonium group is replaced by a hydrogen atom.

  • Azo compounds: These are highly colored impurities formed by the coupling of the diazonium salt with either the starting aniline or the product phenol. Their formation is often indicative of improper temperature or pH control.

Troubleshooting Guides

Issue 1: Significant formation of dehalogenated byproducts during the synthesis of 3-chloro-4-fluoroaniline.
  • Observation: GC-MS or HPLC analysis of your 3-chloro-4-fluoroaniline product shows significant peaks corresponding to 4-fluoroaniline and/or 3-chloroaniline.

  • Root Cause Analysis and Solutions:

ParameterPotential Cause of DehalogenationRecommended Action
Catalyst High catalyst loading or highly active catalyst (e.g., Palladium on Carbon).Consider using a lower catalyst loading or a less active catalyst. Platinum-based catalysts may offer better selectivity.
Temperature Elevated reaction temperatures increase the rate of hydrodehalogenation.Maintain the reaction temperature in the range of 60-80°C. Lowering the temperature may reduce dehalogenation, but will also slow the reaction rate.
Hydrogen Pressure High hydrogen pressure can promote the cleavage of carbon-halogen bonds.Operate at a moderate hydrogen pressure (e.g., 0.5-1.0 MPa). Avoid excessively high pressures.
Reaction Time Prolonged reaction times after the consumption of the starting material can lead to over-reduction.Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the 3-chloro-4-fluoronitrobenzene is consumed.
Issue 2: Low yield and formation of colored impurities during the synthesis of this compound.
  • Observation: The final product is a dark, tarry substance instead of a crystalline solid, and the overall yield is low.

  • Root Cause Analysis and Solutions:

ParameterPotential Cause of Low Yield/Impurity FormationRecommended Action
Temperature Control Diazonium salts are unstable at elevated temperatures. Decomposition leads to a variety of byproducts. Azo coupling is also more prevalent at higher temperatures.Maintain a strict temperature control between 0-5°C during the diazotization step. The hydrolysis step is typically carried out at a higher temperature, but the addition of the diazonium salt solution should be done carefully to control the reaction rate and temperature.
pH Control Incorrect pH can lead to the formation of diazoamino compounds or promote azo coupling.The diazotization should be carried out in a strongly acidic medium (e.g., using excess sulfuric or hydrochloric acid). The pH should be carefully monitored and adjusted as needed.
Purity of Starting Material Impurities in the 3-fluoro-4-chloroaniline can lead to side reactions and a lower yield of the desired product.Ensure the 3-fluoro-4-chloroaniline is of high purity before use. Recrystallization or distillation may be necessary.
Incomplete Diazotization If the diazotization is not complete, the unreacted aniline can couple with the diazonium salt to form azo dyes.Ensure the complete dissolution of the aniline in the acid and add the sodium nitrite solution slowly and with efficient stirring to ensure complete reaction.

Experimental Protocols

Synthesis of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene (Catalytic Hydrogenation)
  • Reaction Setup: In a pressure reactor, add 3-chloro-4-fluoronitrobenzene and a catalytic amount of Platinum on Carbon (Pt/C) (e.g., 1-2 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 0.5 - 1.0 MPa.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can be concentrated under reduced pressure to yield crude 3-chloro-4-fluoroaniline, which can be further purified by distillation or recrystallization.

Synthesis of this compound from 3-fluoro-4-chloroaniline (Diazotization and Hydrolysis)
  • Diazotization:

    • In a flask, dissolve 3-fluoro-4-chloroaniline in an aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis:

    • In a separate flask, heat an aqueous solution of sulfuric acid to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the hot acid solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating the mixture for a further 30 minutes to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-chloro-4-fluoroaniline cluster_step2 Step 2: Synthesis of this compound 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-fluoronitrobenzene->3-chloro-4-fluoroaniline Hydrogenation Side_Products_1 Side Products: 4-fluoroaniline 3-chloroaniline 3-chloro-4-fluoronitrobenzene->Side_Products_1 Dehalogenation H2_catalyst H2, Catalyst (e.g., Pt/C) 3-fluoro-4-chloroaniline 3-fluoro-4-chloroaniline This compound This compound 3-fluoro-4-chloroaniline->this compound Diazotization & Hydrolysis Side_Products_2 Side Products: 1-chloro-2-fluorobenzene Azo compounds 3-fluoro-4-chloroaniline->Side_Products_2 Side Reactions Diazotization 1. NaNO2, H2SO4, 0-5°C 2. H2O, Heat

Caption: Synthetic pathway for this compound highlighting key side products.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis step1 Step 1: Hydrogenation start->step1 issue1 Issue: Dehalogenation in Step 1 step1->issue1 Problem? step2 Step 2: Diazotization & Hydrolysis issue2 Issue: Low Yield/Colored Impurities in Step 2 step2->issue2 Problem? product Final Product: This compound issue1->step2 No solution1 Action: - Adjust Catalyst - Lower Temperature - Moderate H2 Pressure - Monitor Reaction Time issue1->solution1 Yes solution1->step1 Re-run issue2->product No solution2 Action: - Strict Temp. Control (0-5°C) - Ensure Strong Acidic pH - Check Starting Material Purity - Ensure Complete Diazotization issue2->solution2 Yes solution2->step2 Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of Crude 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chloro-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound, which is a solid at room temperature, are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing purification parameters.

PropertyValueReference
Molecular Weight146.55 g/mol [1]
AppearanceSolid[1]
Melting Point54-56 °C[1]
Boiling Point84 °C at 44 mmHg[1]
SolubilitySoluble in chloroform[1]

Q3: What are the likely impurities in crude this compound?

A3: Crude this compound, often synthesized from the diazotization of 4-chloro-3-fluoroaniline followed by hydrolysis, may contain several impurities. These can include unreacted starting materials, byproducts from side reactions (such as regioisomers), and degradation products. Phenols are also susceptible to oxidation, which can lead to colored impurities.[2]

Q4: My purified this compound is discolored (pink or brown). What causes this and how can I prevent it?

A4: Discoloration in phenols is typically due to the formation of colored oxidation products. This can be minimized by handling the material under an inert atmosphere (e.g., nitrogen or argon) and storing it protected from light and air. Using degassed solvents for purification can also help.

Troubleshooting Guides

Vacuum Distillation

Issue: The product is not distilling over at the expected temperature and pressure.

  • Possible Cause 1: Inaccurate pressure reading.

    • Solution: Ensure your vacuum gauge is calibrated and accurately measuring the pressure at the distillation head. Leaks in the system are a common cause of higher-than-expected pressure. Check all joints and connections for a proper seal.

  • Possible Cause 2: Presence of high-boiling impurities.

    • Solution: If the crude material contains a significant amount of high-boiling point impurities, the distillation of the desired product may be hindered. A preliminary purification step, such as a solvent wash or filtration, may be necessary.

Issue: The product solidifies in the condenser.

  • Possible Cause: The condenser water is too cold.

    • Solution: Given the melting point of this compound (54-56 °C), it can easily solidify in a cold condenser. Use room temperature water or a water bath set to around 45-50 °C for the condenser. A short-path distillation apparatus can also be beneficial.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Add more solvent to the hot solution to decrease the saturation point. Ensure the solution is heated sufficiently to dissolve the oil, then allow it to cool slowly.

  • Possible Cause 2: The chosen solvent is not ideal.

    • Solution: Experiment with different solvent systems. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can often promote crystallization over oiling out.

Issue: No crystals form upon cooling.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

  • Possible Cause 2: Crystallization is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.

Column Chromatography

Issue: The product is tailing on the column.

  • Possible Cause: Phenols are acidic and can interact with the silica gel, leading to tailing.

    • Solution: Add a small amount of a weak acid, such as acetic acid (0.1-1%), to the eluent. This can suppress the ionization of the phenolic hydroxyl group and reduce its interaction with the silica, resulting in sharper peaks.[3]

Issue: Poor separation of the desired product from an impurity.

  • Possible Cause: The eluent system does not have the optimal polarity.

    • Solution: Systematically screen different solvent systems with varying polarities. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[4] Gradient elution, where the polarity of the eluent is gradually increased during the separation, can also be effective.[3]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum, aiming for a pressure of approximately 44 mmHg.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at approximately 84 °C.[1]

    • Monitor the temperature closely to avoid co-distillation of impurities.

  • Product Collection: The purified product will solidify in the receiving flask upon cooling.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, petroleum ether is a promising solvent for recrystallization.[5] A mixture of hexanes and a small amount of a more polar solvent like ethyl acetate can also be effective.

  • Dissolution: In a flask, add the minimum amount of hot petroleum ether to the crude this compound to achieve complete dissolution.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold petroleum ether.

    • Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography of this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities recrystallization Recrystallization crude->recrystallization Solid impurities chromatography Column Chromatography crude->chromatography Closely related impurities pure_product Pure this compound distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Dissolve crude product in hot solvent and cool oiling_out Product oils out? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No add_solvent Add more hot solvent oiling_out->add_solvent Yes evaporate Evaporate some solvent no_crystals->evaporate Yes scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed If evaporation fails success Pure crystals obtained no_crystals->success No, crystals form add_solvent->start change_solvent Change solvent system add_solvent->change_solvent evaporate->start scratch_seed->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Reactions of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-3-fluorophenol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key reactions of this compound?

A1: this compound is a versatile intermediate used in the synthesis of more complex molecules. Key reactions include nitration, alkylation (specifically, Friedel-Crafts and Williamson ether synthesis), and etherification. These reactions allow for the introduction of various functional groups, paving the way for the creation of novel compounds with potential applications in pharmaceuticals and other areas of chemical research.

Q2: How do the chloro and fluoro substituents on the phenol ring affect its reactivity?

A2: The chlorine and fluorine atoms are electron-withdrawing groups, which generally decrease the electron density of the aromatic ring, making it less reactive towards electrophilic substitution compared to phenol. However, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance from the substituents, influences the regioselectivity and rate of reactions.

Q3: What are the general safety precautions when working with this compound and its reactions?

A3: this compound is a chemical that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong acids, bases, or high pressures should be conducted with extreme caution, using appropriate shielding and pressure-rated equipment. Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Nitration Reactions

Problem: Low yield of the desired mononitrated product.

  • Possible Cause 1: Over-nitration (formation of dinitro products). The hydroxyl group strongly activates the ring, making it susceptible to multiple nitrations.

    • Solution: Maintain a low reaction temperature, typically between -10°C and 5°C, to control the reaction rate and selectivity. Use of a milder nitrating agent can also be beneficial.

  • Possible Cause 2: Oxidation of the phenol. Nitric acid is a strong oxidizing agent, which can lead to the formation of tarry byproducts, especially at elevated temperatures.

    • Solution: Keep the reaction temperature low and add the nitric acid slowly to the reaction mixture to control the exotherm.

  • Possible Cause 3: Incorrect acid concentration. The ratio of sulfuric acid to nitric acid is crucial for the generation of the nitronium ion (NO₂⁺).

    • Solution: Use a carefully prepared nitrating mixture with the appropriate acid concentrations.

Problem: Poor regioselectivity.

  • Possible Cause: The directing effects of the hydroxyl, chloro, and fluoro groups lead to a mixture of isomers.

    • Solution: Temperature can influence the isomer distribution. Lower temperatures may favor the para-isomer due to steric hindrance at the ortho positions. The choice of solvent can also play a role in regioselectivity.

Alkylation Reactions (Williamson Ether Synthesis)

Problem: Low yield of the desired ether product.

  • Possible Cause 1: Incomplete deprotonation of the phenol. The phenolic proton must be removed to form the more nucleophilic phenoxide ion.

    • Solution: Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent (e.g., DMF, acetonitrile) to ensure complete deprotonation.

  • Possible Cause 2: Side reactions of the alkylating agent. The alkylating agent may undergo elimination reactions, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature, typically in the range of 50-100°C. Monitor the reaction progress by TLC to avoid prolonged heating.

  • Possible Cause 3: C-alkylation vs. O-alkylation. Phenoxide is an ambident nucleophile and can react at either the oxygen or the carbon atoms of the ring.

    • Solution: O-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents.

Experimental Protocols and Data

Synthesis of 4-amino-3-fluorophenol (Precursor to this compound)

This reaction involves the hydrogenation of o-fluoronitrobenzene.

Protocol:

  • In a sealed reaction vessel, prepare a mixture of deionized water and anhydrous ethanol.

  • Carefully add concentrated sulfuric acid.

  • Add o-fluoronitrobenzene and a palladium-carbon composite catalyst.

  • Introduce hydrogen gas until the pressure reaches 0.1-0.4 MPa.

  • Stir the mixture at 1000 rpm while heating to 60°C.

  • Increase the hydrogen pressure to 0.4-0.6 MPa.

  • Maintain these conditions for 1 hour.[1]

  • After cooling to room temperature, filter the mixture and extract the filtrate with ethyl acetate.

ParameterValueReference
Temperature60°C[1]
Pressure0.4-0.6 MPa[1]
CatalystPalladium-carbon composite[1]
Yield80.3%[1]
Purity95.68%[1]
Etherification of this compound

Protocol:

  • Prepare a mixed solution of sodium phenoxide and sodium hydroxide.

  • Add this compound to the solution and stir.

  • Transfer the mixture to a reactor and add ethyl sulfate.

  • Stir for 3 minutes and then raise the temperature to 80°C to initiate the reaction.[1]

ParameterValueReference
Temperature80°C[1]
ReagentsSodium phenoxide, Sodium hydroxide, Ethyl sulfate[1]
General Temperature Guidelines for Phenol Reactions

The following table provides general temperature ranges for common reactions involving phenols. These should be considered as starting points for the optimization of this compound reactions.

ReactionTemperature RangeNotes
Nitration-10°C to 5°CHighly activated rings require low temperatures to prevent over-reaction and oxidation.
Williamson Ether Synthesis50°C to 100°CTemperature control is crucial to minimize side reactions like elimination.
Friedel-Crafts Alkylation0°C to 80°CMilder conditions are often preferred to control polyalkylation.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Synthesis of 4-amino-3-fluorophenol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Mix Deionized Water and Ethanol B Add Conc. H2SO4 A->B C Add o-fluoronitrobenzene and Catalyst B->C D Introduce H2 (0.1-0.4 MPa) C->D E Heat to 60°C and Stir D->E F Increase H2 Pressure (0.4-0.6 MPa) E->F G React for 1 hour F->G H Cool to Room Temperature G->H I Filter H->I J Extract with Ethyl Acetate I->J K 4-amino-3-fluorophenol J->K

Caption: Workflow for the synthesis of 4-amino-3-fluorophenol.

Troubleshooting Logic for Low Yield in Nitration

G Start Low Yield in Nitration OverNitration Check for Dinitro Products (TLC/GC-MS) Start->OverNitration Oxidation Observe for Tar Formation Start->Oxidation Acids Verify Acid Concentrations Start->Acids Sol_Temp Lower Reaction Temperature (-10°C to 5°C) OverNitration->Sol_Temp Oxidation->Sol_Temp Sol_Add Slow, Dropwise Addition of Nitric Acid Oxidation->Sol_Add Sol_Acids Use Fresh, Accurately Prepared Nitrating Mixture Acids->Sol_Acids

Caption: Troubleshooting guide for low yield in nitration reactions.

References

Technical Support Center: O-Alkylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the O-alkylation of substituted phenols, a crucial reaction in synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My O-alkylation reaction is resulting in a low yield or is not proceeding at all. What are the common causes and how can I fix this?

A1: Low or no product yield is a frequent issue in O-alkylation reactions, often stemming from incomplete deprotonation of the phenol, inactive reagents, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The phenolic proton must be removed to form the more nucleophilic phenoxide ion.

    • Weak Base: Ensure the base is strong enough to deprotonate the specific substituted phenol you are using. Phenols with electron-withdrawing groups are more acidic and can be deprotonated by weaker bases, while those with electron-donating groups require stronger bases.[1]

    • Base Quality: Use a fresh, high-quality base. Carbonate bases can absorb moisture, and strong bases like sodium hydride (NaH) are deactivated by water.

  • Reaction Conditions:

    • Temperature: While many O-alkylations proceed at room temperature, some require heating to overcome the activation energy. A typical temperature range is 50-100 °C.[2] However, excessively high temperatures can promote side reactions.

    • Reaction Time: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.

  • Alkylating Agent:

    • Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If your reaction is sluggish, consider switching to a more reactive alkyl halide.

    • Steric Hindrance: The Williamson ether synthesis is an S_N2 reaction and is most efficient with methyl or primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[3]

Q2: I am observing significant amounts of a side-product that is not my desired ether. What is happening and how can I improve the selectivity?

A2: The most common side-reaction in the O-alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the ortho/para positions of the ring.

  • Solvent Choice: The solvent plays a critical role in directing the selectivity between O- and C-alkylation.

    • Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetone generally favor the desired O-alkylation . These solvents solvate the metal cation, leaving the phenoxide oxygen more available to act as a nucleophile.

    • Protic solvents like water, ethanol, or trifluoroethanol can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thereby promoting C-alkylation .[4]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance O-alkylation selectivity. The catalyst helps to bring the phenoxide ion into the organic phase where it is less solvated and more reactive at the oxygen atom, minimizing C-alkylation.[5][6][7]

Q3: My reaction involves a sterically hindered phenol, and I am struggling to get the alkylation to work. What strategies can I employ?

A3: Steric hindrance around the phenolic hydroxyl group can significantly slow down the rate of O-alkylation.

  • Reaction Conditions: For sterically hindered phenols, more forcing conditions may be necessary. This can include higher reaction temperatures and longer reaction times.

  • Choice of Reagents:

    • Stronger Base/Solvent System: Using a strong base in a polar aprotic solvent is often effective. For example, reacting a 2,6-di-t-butylphenol with an alkylating agent in the presence of a base in a dipolar aprotic solvent like DMSO can favor O-alkylation.

    • Highly Reactive Alkylating Agent: Employing a more reactive alkylating agent, such as an alkyl iodide or a triflate, can help to overcome the steric barrier.

Q4: I have multiple nucleophilic sites in my molecule, including the phenol and a tertiary amine. How can I selectively achieve O-alkylation?

A4: When multiple nucleophilic centers are present, chemoselectivity becomes a key challenge. Generally, the more nucleophilic site will react preferentially. If the tertiary amine is more nucleophilic, it may form a quaternary ammonium salt with the alkylating agent. To favor O-alkylation of the phenol:

  • Protecting Groups: Consider temporarily protecting the more reactive nucleophilic site (e.g., the amine) before performing the O-alkylation.

  • Reaction Conditions: Carefully screen reaction conditions. Sometimes, subtle changes in the base, solvent, or temperature can alter the chemoselectivity. For instance, a weaker base might not be strong enough to deprotonate the phenol sufficiently, leading to reaction at the more nucleophilic amine. A stronger base will favor formation of the phenoxide, potentially increasing the rate of O-alkylation.

Q5: What are the best practices for purifying my O-alkylated phenol product?

A5: Purification is essential to remove unreacted starting materials, salts, and any side-products. A typical workup and purification workflow involves several steps.

  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid base like potassium carbonate was used, it can be removed by filtration.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble impurities and salts.

    • A wash with a dilute acid (e.g., 1M HCl) can remove any remaining basic impurities, while a wash with a dilute base (e.g., 5% NaOH) can remove any unreacted phenol.

    • A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography: Flash column chromatography is a powerful technique for separating the desired O-alkylated product from impurities like C-alkylated isomers or di-alkylated products. The choice of solvent system (eluent) is critical and should be determined by TLC analysis. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Data Presentation

The choice of base and solvent significantly impacts the yield and selectivity of O-alkylation. The following tables provide comparative data for the alkylation of representative substituted phenols.

Table 1: Effect of Different Bases on the Yield of O-Alkylation of p-Cresol with Benzyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux892
2Cs₂CO₃AcetoneReflux695
3NaOH (aq)Toluene801275
4NaHTHF60588
5DBUCH₃CN801078

This table is a representative example compiled from typical results in organic synthesis.

Table 2: Effect of Different Solvents on the O/C-Alkylation Selectivity of 2-Naphthol with Benzyl Bromide

EntrySolventTemperature (°C)O-Alkylation Product (%)C-Alkylation Product (%)
1DMF25>95<5
2DMSO25>95<5
3Acetone56 (Reflux)9010
4Ethanol78 (Reflux)2575
52,2,2-Trifluoroethanol (TFE)251090

Data in this table illustrates the general trend of solvent effects on the selectivity of phenolate alkylation.[4]

Experimental Protocols

Protocol 1: General Procedure for the Williamson Ether Synthesis of a Substituted Phenol

This protocol describes a general method for the O-alkylation of a phenol using potassium carbonate as the base in acetone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous acetone (10-20 mL per gram of phenol).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water (2x), 1M NaOH (to remove unreacted phenol), water (1x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation of 4-Ethylphenol

This protocol details a PTC method for the methylation of 4-ethylphenol.[8]

  • Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol (1.0 eq.), 25% aqueous sodium hydroxide (NaOH) solution (1.6 eq.), and tetrabutylammonium bromide (TBAB, ~0.05 eq.).

  • Gentle Heating: Gently heat the mixture until the solids dissolve to form a liquid.

  • Addition of Alkylating Agent: Attach a reflux condenser and add methyl iodide (2.6 eq.) through the top of the condenser.

  • Reaction: Reflux the reaction mixture gently for one hour. Maintain a gentle boil to prevent the volatile methyl iodide from escaping.

  • Work-up:

    • Cool the reaction to room temperature, then briefly in an ice bath.

    • Add diethyl ether (1-2 mL) and a small amount of distilled water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with 5% NaOH solution and then with distilled water.

  • Purification:

    • Dry the ether layer over anhydrous sodium sulfate.

    • Decant the solution and concentrate it to obtain the crude product.

    • Purify the product by column chromatography on silica gel using an appropriate eluent.

Visualizations

O_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + B: Base B: Protonated_Base BH⁺ Phenoxide_2 Ar-O⁻ Alkyl_Halide R-X Ether Ar-O-R Halide_Ion X⁻ Phenoxide_2->Ether + R-X

Caption: General mechanism of O-alkylation of phenols (Williamson Ether Synthesis).

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Base Is the base strong enough? Is it fresh? Start->Check_Base Check_Conditions Is the temperature adequate? Is the reaction time sufficient? Check_Base->Check_Conditions Yes Change to stronger/fresh base Change to stronger/fresh base Check_Base->Change to stronger/fresh base No Check_Reagents Is the alkyl halide reactive enough? Is it sterically hindered? Check_Conditions->Check_Reagents Yes Increase temperature/time Increase temperature/time Check_Conditions->Increase temperature/time No Side_Product Side Product Formation (e.g., C-Alkylation) Check_Reagents->Side_Product Yes Use more reactive/\nless hindered halide Use more reactive/ less hindered halide Check_Reagents->Use more reactive/\nless hindered halide No Check_Solvent Using a polar aprotic solvent (DMF, DMSO, Acetone)? Side_Product->Check_Solvent Consider_PTC Consider using a Phase-Transfer Catalyst Check_Solvent->Consider_PTC Yes Switch to polar aprotic solvent Switch to polar aprotic solvent Check_Solvent->Switch to polar aprotic solvent No Success Improved Yield and Selectivity Consider_PTC->Success Change to stronger/fresh base->Success Increase temperature/time->Success Use more reactive/\nless hindered halide->Success Switch to polar aprotic solvent->Success O_vs_C_Alkylation cluster_conditions Reaction Conditions Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Favored by C_Alkylation C-Alkylation Product (Substituted Phenol) Phenoxide->C_Alkylation Favored by Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Polar_Aprotic->O_Alkylation Protic_Solvent Protic Solvent (e.g., Ethanol, Water) Protic_Solvent->C_Alkylation PTC Phase-Transfer Catalyst PTC->O_Alkylation

References

Identifying and minimizing byproducts in halogenated phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated phenol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in phenol halogenation reactions?

A1: The most prevalent byproducts in phenol halogenation are constitutional isomers (ortho- and para-substituted phenols) and polyhalogenated phenols, such as di- and tri-substituted products.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.[1][2][3] For instance, reacting phenol with bromine water readily forms 2,4,6-tribromophenol as a white precipitate.[1][2][4] Oxidation of the phenol ring can also occur, leading to the formation of colored quinone-type impurities, especially if the reaction is exposed to air or light.[5]

Q2: How can I control the regioselectivity of phenol halogenation to favor a specific isomer (ortho vs. para)?

A2: Controlling regioselectivity is a key challenge. The hydroxyl group of phenol is an ortho-, para-director, meaning it activates these positions for electrophilic attack.[6] Several strategies can be employed to influence the ortho/para ratio:

  • Solvent Choice: Using non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) generally favors the formation of the para-isomer due to reduced ionization of the phenol.[3] In contrast, polar solvents like water facilitate the formation of the phenoxide ion, which is highly activated and leads to polysubstitution.[3][7]

  • Temperature: Lower reaction temperatures often increase the selectivity for the para-isomer.[8]

  • Catalysts: Specific catalysts can be used to direct the halogenation to either the ortho or para position with high selectivity. For example, certain thiourea-based catalysts can overcome the innate para-selectivity to yield ortho-chlorinated phenols.[9]

Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of halogenated phenols and their byproducts.[10][11] The gas chromatograph separates the different components of the mixture based on their boiling points and polarity, while the mass spectrometer provides detailed structural information for identification and accurate quantification.[10][11] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive compounds.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Polysubstitution (e.g., formation of di- or tri-halogenated phenols) Reaction conditions are too harsh (high temperature, polar solvent).The phenol is highly activated, especially in polar solvents where it forms the more reactive phenoxide ion.[3][7]Use a non-polar solvent such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄).[2]Conduct the reaction at a lower temperature.Use a milder halogenating agent or a catalyst that promotes monosubstitution.
Poor Regioselectivity (undesired ortho/para ratio) The inherent directing effect of the hydroxyl group.Steric hindrance at the ortho position can favor the para product.Employ a catalyst designed for specific regioselectivity (e.g., thiourea derivatives for ortho-chlorination).[9]Adjust the solvent and temperature; non-polar solvents and lower temperatures often favor the para isomer.[3][8]Consider using a protecting group strategy to block one of the reactive sites.
Reaction is Sluggish or Incomplete The halogenating agent is not sufficiently electrophilic.The phenol substrate is deactivated by electron-withdrawing groups.Use a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to increase the electrophilicity of the halogenating agent.[6]Increase the reaction temperature, but monitor for byproduct formation.Ensure all reagents are pure and anhydrous, as water can deactivate the catalyst.
Formation of Colored Impurities Oxidation of the phenol or halogenated phenol products to form quinones.[5] This can be initiated by exposure to air, light, or trace metals.[5]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Protect the reaction from light by wrapping the flask in aluminum foil.Use degassed solvents to minimize dissolved oxygen.[5]During work-up, consider adding a mild reducing agent like sodium thiosulfate to quench any excess halogen and reduce some colored byproducts.
Difficulty in Product Isolation and Purification Similar polarities of the desired product and byproducts make separation by chromatography challenging.The product may be unstable to the purification conditions.For separation of isomers, carefully optimize the mobile phase for column chromatography. Adding a small amount of acid (e.g., acetic acid) can sometimes improve separation of phenolic compounds.[5]Recrystallization can be an effective method if a suitable solvent is found.[5]During work-up, a wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove unreacted phenol.[13]

Data Presentation

Table 1: Influence of Solvent on the Bromination of Phenol

SolventProduct(s)Observations
Water (polar)2,4,6-TribromophenolRapid reaction, formation of a white precipitate.[2][3][4]
Carbon Disulfide (CS₂) (non-polar)Mixture of o-bromophenol and p-bromophenolSlower reaction, favors the formation of the para isomer.[3]
Carbon Tetrachloride (CCl₄) (non-polar)Mixture of o-bromophenol and p-bromophenolSimilar to CS₂, favors monosubstitution.[2]

Table 2: Catalyst-Controlled Regioselective Chlorination of Phenol

CatalystChlorinating AgentSolventOrtho:Para RatioReference
NoneSulfuryl ChlorideNeat~1:3.4[8]
Thiourea DerivativeN-chlorosuccinimideCDCl₃Up to 10:1[9]
Phosphine Sulfide DerivativeN-chlorosuccinimideCDCl₃Up to 1:20[9]

Experimental Protocols

Protocol 1: Selective Monobromination of Phenol (para-bromophenol)

This protocol is adapted from a standard procedure for the selective monobromination of phenol in a non-polar solvent.

Materials:

  • Phenol

  • Bromine

  • Carbon Disulfide (CS₂)

  • 5% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask equipped with a dropping funnel and a reflux condenser, dissolve phenol in carbon disulfide.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in carbon disulfide through the dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen bromide gas ceases.

  • Wash the reaction mixture with water, followed by a 5% sodium hydroxide solution to remove unreacted phenol.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate any unreacted phenol, which can be recovered.

  • Wash the organic layer again with water and dry over anhydrous sodium sulfate.

  • Remove the carbon disulfide by distillation.

  • The crude product can be purified by fractional distillation or recrystallization to yield p-bromophenol, with o-bromophenol as a minor byproduct.

Protocol 2: Synthesis of 2,4-Dichlorophenol

This protocol is based on the direct chlorination of phenol.[13]

Materials:

  • Phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Sodium carbonate solution

  • Calcium chloride

  • Distillation apparatus

Procedure:

  • In a fume hood, carefully mix molar equivalents of phenol and sulfuryl chloride at room temperature.

  • Allow the reaction to proceed, which will be indicated by the evolution of sulfur dioxide and hydrogen chloride gases.

  • Once the initial vigorous reaction subsides, gently warm the mixture on a water bath until gas evolution ceases.

  • Wash the resulting mixture with a sodium carbonate solution to neutralize any remaining acids.

  • Dry the organic layer over anhydrous calcium chloride.

  • Fractionally distill the crude product to isolate 2,4-dichlorophenol. The main byproducts will be 2-chlorophenol and 2,6-dichlorophenol.

Protocol 3: GC-MS Analysis of Halogenated Phenols

This is a general protocol for the analysis of a halogenated phenol reaction mixture.

1. Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or methanol).

  • If necessary, derivatize the phenolic hydroxyl group (e.g., by acetylation or silylation) to improve chromatographic peak shape and resolution.[14]

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating phenols (e.g., a DB-5ms or equivalent).[11]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injector: Split/splitless injector, with an appropriate temperature program.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes to ensure all components elute.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and byproducts by comparing their retention times and mass spectra to known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas of their corresponding total ion chromatograms (TIC) or selected ion monitoring (SIM) signals.

Visualizations

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex Attack by π-electrons Halogen X₂ (e.g., Br₂) Halogen->Sigma_Complex Ortho_Product ortho-Halophenol Sigma_Complex->Ortho_Product Deprotonation Para_Product para-Halophenol Sigma_Complex->Para_Product Deprotonation HX HX Sigma_Complex->HX

Caption: Electrophilic aromatic substitution mechanism for phenol halogenation.

Byproduct_Formation Phenol Phenol Mono Monohalogenated Phenol Phenol->Mono + X₂ (Controlled Conditions) Di Dihalogenated Phenol Mono->Di + X₂ (Harsh Conditions) Tri Trihalogenated Phenol Di->Tri + X₂ (Harsh Conditions)

Caption: Stepwise formation of polyhalogenated byproducts.

Troubleshooting_Workflow Start Start: Halogenation Reaction Analyze Analyze Reaction Mixture (GC-MS) Start->Analyze Check Desired Product Obtained? Analyze->Check Purify Purify Product Check->Purify Yes Troubleshoot Identify Issue: - Polysubstitution - Poor Selectivity - Low Yield Check->Troubleshoot No Good Yes Bad No End End Purify->End Modify Modify Conditions: - Solvent - Temperature - Catalyst Troubleshoot->Modify Modify->Start Re-run Reaction

Caption: A logical workflow for troubleshooting halogenated phenol reactions.

References

Technical Support Center: Purifying 4-Chloro-3-fluorophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Chloro-3-fluorophenol using recrystallization methods.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization process, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the solvent, which is then separated by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound should readily crystallize out.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and readily available.

A good starting point is to perform small-scale solubility tests with a range of solvents. Based on the physical properties of this compound (a polar molecule), suitable solvents to test include water, ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane.

Q3: What are the key physical properties of this compound relevant to its recrystallization?

Knowing the physical properties of this compound is crucial for designing an effective recrystallization protocol.

PropertyValueCitation
Melting Point54-56 °C[1][2]
Boiling Point84 °C at 44 mmHg[1][2]
Solubility
Chloroform50 mg/mL[1][3]
Methanol1 g/10 mL[1]
WaterSoluble[1]

Q4: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is employed when a single solvent cannot provide the desired solubility characteristics. This technique uses a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The impure compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a slight turbidity (cloudiness) appears, indicating the saturation point. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol provides a general procedure that can be optimized based on the chosen solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
"Oiling Out" (Formation of an oily layer instead of crystals)The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated and cooling too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point or a mixed-solvent system.
No Crystal Formation Too much solvent was used. The solution is not sufficiently saturated. The cooling process is too slow or undisturbed.Boil off some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed crystal" of pure this compound.
Crystals Form Too Quickly The solution is too concentrated. The solution was cooled too rapidly.Reheat the solution to redissolve the crystals. Add a small amount of extra solvent to slightly decrease the saturation. Ensure a slow and gradual cooling process. Insulate the flask to slow down heat loss.
Low Recovery Yield Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is thoroughly chilled. Use a pre-heated funnel for hot filtration and perform the filtration quickly.

References

How to avoid the formation of impurities in 4-Chloro-3-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-fluorophenol. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A common and effective method for the synthesis of this compound starts with o-fluoronitrobenzene. The process involves two main steps:

  • Reduction of the nitro group: o-Fluoronitrobenzene is reduced to 4-amino-3-fluorophenol. This is typically achieved through catalytic hydrogenation.[1]

  • Diazotization and Sandmeyer Reaction: The resulting 4-amino-3-fluorophenol undergoes diazotization followed by a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding this compound.[2]

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Starting materials and intermediates: Unreacted o-fluoronitrobenzene or 4-amino-3-fluorophenol.

  • Isomeric impurities: Regioisomers of this compound may form, which can be challenging to separate.

  • Side-products from the Sandmeyer reaction:

    • Phenolic impurities: The diazonium salt can react with water to form the corresponding phenol, in this case, 3-fluorophenol.

    • Azo-coupling products: The diazonium salt can couple with the starting amine or the product phenol to form colored azo compounds.

    • Dehalogenation products: Loss of the chloro group can lead to the formation of 3-fluorophenol.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and product, you can determine when the reaction is complete.

Q4: What are the recommended purification methods for this compound?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. Common techniques include:

  • Extraction: To remove water-soluble impurities and acids.

  • Distillation: Effective for separating compounds with different boiling points.

  • Column Chromatography: A highly effective method for separating the desired product from closely related impurities.

  • Recrystallization: Can be used to obtain highly pure crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of 4-amino-3-fluorophenol (Step 1) Incomplete reduction of the nitro group.- Ensure the catalyst is active and used in the correct amount.- Check the hydrogen pressure and reaction time.- Optimize the reaction temperature.
Loss of product during work-up.- Ensure complete extraction by performing multiple extractions with a suitable solvent.- Minimize transfers of the product solution.
Low Yield of this compound (Step 2) Incomplete diazotization.- Maintain the reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.- Add the sodium nitrite solution slowly and monitor the temperature closely.
Decomposition of the diazonium salt.- Use the diazonium salt immediately after its formation.- Avoid exposing the diazonium salt to high temperatures or light.
Inefficient Sandmeyer reaction.- Ensure the copper(I) chloride catalyst is fresh and active.- Use a stoichiometric amount or a slight excess of the copper catalyst.
Presence of a Dark-Colored Impurity Formation of azo-coupling byproducts.- Maintain a low temperature during diazotization and the Sandmeyer reaction.- Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.
Presence of 3-Fluorophenol as an Impurity Hydrolysis of the diazonium salt.- Keep the reaction temperature low and the reaction time as short as possible.- Use a non-aqueous solvent for the Sandmeyer reaction if possible.
Difficulty in Separating Isomeric Impurities Formation of regioisomers during chlorination.- This is an inherent challenge. High-resolution purification techniques like preparative HPLC or careful fractional distillation may be required.

Experimental Protocols

Key Experiment: Sandmeyer Reaction of 4-amino-3-fluorophenol

This protocol outlines a general procedure for the conversion of 4-amino-3-fluorophenol to this compound.

Materials:

  • 4-amino-3-fluorophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-fluorophenol in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer check_workup Check Work-up Procedure start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control na_nitrite_addition NaNO2 Addition Too Fast? check_diazotization->na_nitrite_addition diazonium_stability Diazonium Salt Used Immediately? check_diazotization->diazonium_stability cucl_activity CuCl Catalyst Active? check_sandmeyer->cucl_activity extraction_efficiency Incomplete Extraction? check_workup->extraction_efficiency improve_cooling Improve Cooling Protocol temp_control->improve_cooling Yes slow_addition Slow Down NaNO2 Addition na_nitrite_addition->slow_addition Yes immediate_use Use Diazonium Salt Immediately diazonium_stability->immediate_use No fresh_catalyst Use Fresh CuCl cucl_activity->fresh_catalyst No multiple_extractions Perform Multiple Extractions extraction_efficiency->multiple_extractions Yes

Caption: Troubleshooting workflow for low yield of this compound.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-amino-3-fluorophenol B Diazonium Salt A->B NaNO2, HCl 0-5 °C C This compound (Desired Product) B->C CuCl D 3-Fluorophenol (Hydrolysis) B->D H2O E Azo Compound (Coupling) B->E Coupling with Phenol/Amine

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Chloro-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile intermediate used in various organic transformations. The most common reactions include:

  • Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann condensation to form C-C, C-N, and C-O bonds, respectively.[1][2][3]

  • Etherification: Particularly Williamson ether synthesis, to produce aryl ethers.

  • Hydrogenation/Hydrodechlorination: Catalytic hydrogenation can selectively remove the chlorine atom or reduce the aromatic ring.[4][5][6]

Q2: Which catalyst system is recommended for Suzuki-Miyaura coupling with this compound?

A2: Palladium-based catalysts are highly effective for Suzuki-Miyaura reactions. A common system involves a palladium(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[3][7] The choice of ligand and base (e.g., K₂CO₃, K₃PO₄) is crucial and often substrate-dependent.[3][8]

Q3: Can I selectively react at the chloro or fluoro position?

A3: In palladium-catalyzed cross-coupling reactions, the C-Cl bond is significantly more reactive than the C-F bond. Therefore, selective reaction at the chloro position is generally achieved.[9] For reactions involving the fluoro position, more specialized and harsher conditions would be necessary.

Q4: What are the key challenges in Buchwald-Hartwig amination with this substrate?

A4: Potential challenges include catalyst deactivation, incomplete reaction, and side product formation. The choice of palladium precursor, ligand (often sterically hindered phosphines like tBu₃P), and a strong base (like NaOt-Bu) are critical for success.[1][10] Careful optimization of reaction temperature and time is also necessary.

Q5: Are there alternatives to palladium catalysts for C-O coupling (Ullmann-type reactions)?

A5: Yes, copper-based catalysts are the traditional choice for Ullmann condensations to form diaryl ethers.[2][11] Modern systems often use soluble copper(I) salts with ligands like phenanthroline to facilitate the reaction under milder conditions than the classical high-temperature approach.[2][12]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture. Consider using a pre-catalyst that is activated in situ.
Inappropriate BaseThe choice of base is critical. Try screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.[3]
Poor Solvent QualityUse anhydrous and degassed solvents. Common solvents include toluene, dioxane, and DMF.[3] Oxygen can oxidize the Pd(0) catalyst.
Boronic Acid DecompositionBoronic acids can undergo protodeboronation. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Low Reaction TemperatureGradually increase the reaction temperature. Most Suzuki couplings require heating, often between 80-110 °C.[3]
Buchwald-Hartwig Amination

Issue: Incomplete conversion or catalyst decomposition.

Possible Cause Troubleshooting Step
Incorrect Ligand ChoiceThe ligand is crucial for stabilizing the palladium catalyst and facilitating reductive elimination. For aryl chlorides, sterically hindered and electron-rich phosphine ligands like XPhos or RuPhos are often effective.[13]
Base IncompatibilityStrong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. Ensure the base is anhydrous and added under an inert atmosphere.[10]
Catalyst PoisoningFunctional groups on the amine or aryl halide can sometimes poison the catalyst. Ensure starting materials are pure.
Reaction Temperature Too HighWhile heating is usually necessary, excessive temperatures can lead to catalyst decomposition. Optimize the temperature, often in the range of 80-120 °C.
Catalytic Hydrodechlorination

Issue: Incomplete dechlorination or formation of byproducts.

Possible Cause Troubleshooting Step
Catalyst DeactivationThe catalyst (e.g., Pd/C) can be poisoned by impurities. Ensure the purity of the substrate and solvent. Consider catalyst regeneration if applicable.
Insufficient Hydrogen PressureIncrease the hydrogen pressure within the safe limits of the reactor.
Incorrect pHThe pH of the reaction medium can significantly affect the reaction rate, with acidic conditions often favoring hydrodechlorination.[4]
Catalyst LoadingIncrease the catalyst loading. A higher catalyst-to-substrate ratio provides more active sites.[4]
Mass Transfer LimitationEnsure vigorous stirring to improve the contact between hydrogen gas, the liquid phase, and the solid catalyst.

Catalyst Performance Data

Table 1: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Bromides.

Catalyst/LigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)₂ / DavePhosNaOt-BuToluene100>99
Pd(OAc)₂ / XPhosNaOt-BuToluene100>99
Pd(OAc)₂ / RuPhosNaOt-BuToluene100>99
(Data adapted from general amination of aryl bromides and is indicative for this compound)[13]

Table 2: Catalyst Performance in Hydrodechlorination of 4-Chlorophenol.

CatalystApparent Rate Constant (k₁, h⁻¹)Apparent Activation Energy (kJ/mol)
0.5% Pd/γ-Al₂O₃0.42–0.7321.0
0.5% Pt/γ-Al₂O₃0.20–0.4226.2
0.5% Rh/γ-Al₂O₃0.43–0.6415.3
(Data for 4-chlorophenol, which serves as a model for this compound hydrodechlorination)[5]

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equiv.).[10]

  • Reagent Addition: Add this compound (1.05 equiv.), the amine (1.0 equiv.), and degassed anhydrous toluene.[10]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC.[10]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane.[10]

  • Purification: Filter the mixture, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[10]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Flame-dried Schlenk Flask reagents Add this compound, Boronic Acid, Base start->reagents Inert Atm. catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate, & Purify extract->purify product Final Product purify->product

Caption: Suzuki-Miyaura coupling experimental workflow.

troubleshooting_logic start Reaction Failure: Low/No Yield catalyst_check Is the catalyst and ligand active? start->catalyst_check base_check Is the base appropriate and active? catalyst_check->base_check No solution_catalyst Use fresh catalyst/ligand. Handle under inert conditions. catalyst_check->solution_catalyst Yes solvent_check Are solvents anhydrous & degassed? base_check->solvent_check No solution_base Screen different bases (e.g., K3PO4, Cs2CO3). base_check->solution_base Yes temp_check Is the reaction temperature optimal? solvent_check->temp_check No solution_solvent Use freshly dried and degassed solvents. solvent_check->solution_solvent Yes solution_temp Optimize temperature. Gradually increase. temp_check->solution_temp No

Caption: Troubleshooting logic for a failed cross-coupling reaction.

References

Technical Support Center: Column Chromatography Purification of 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Chloro-3-fluorophenol using column chromatography. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard choice for the purification of this compound and other small organic molecules is silica gel (SiO₂).[1] For optimal performance, a high-quality silica gel with a narrow particle size distribution should be used to ensure high loading capacity and efficient separation.[1][2] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a suitable starting point.

Q2: Which mobile phase system is best for eluting this compound?

A2: A non-polar/moderately polar organic solvent system is typically used with a silica gel stationary phase. The most common mobile phase for separating phenols is a mixture of hexanes and ethyl acetate.[3][4][5] The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6]

Q3: How much crude this compound can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation and the amount of silica gel used. A general guideline for a straightforward separation is a silica-to-crude-product weight ratio of 30:1 to 50:1.[6] For more challenging separations with closely eluting impurities, a ratio of 100:1 or higher may be necessary.[6]

Q4: Should I use wet or dry loading for my sample?

A4: Both wet and dry loading methods can be effective.

  • Wet Loading: The crude sample is dissolved in a minimal amount of a non-polar solvent (like dichloromethane or the initial mobile phase) and carefully applied to the top of the column.[6] This method is quick but can lead to band broadening if too much or too polar a solvent is used.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then loaded onto the column.[6] This technique is often preferred as it can result in sharper bands and better separation, especially for samples that are not very soluble in the mobile phase.

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase of hexanes and ethyl acetate. A common starting point for phenols is a 9:1 or 8:2 hexanes:ethyl acetate mixture.

  • Prepare a sufficient volume to run the entire column.

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Insert a small plug of cotton or glass wool at the bottom of the column.[7]

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[7]

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[7]

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

3. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).[6]

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve your crude product in the absolute minimum amount of the mobile phase.

    • Using a pipette, carefully and evenly apply the solution to the top of the silica bed.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle positive pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary
ParameterRecommended Value/RangeCitation
Stationary Phase Silica Gel (230-400 mesh)[4]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 9:1 to 7:3)[3][4]
Target Rf Value ~0.2 - 0.4[6]
Silica:Crude Ratio 30:1 to 100:1 (w/w)[6]
Sample Loading Dry loading is often preferred[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No compound eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound elutes too quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Poor separation (overlapping bands) - Incorrect mobile phase polarity.- Column was not packed properly.- Column was overloaded.- Optimize the mobile phase using TLC.- Repack the column, ensuring no air bubbles or cracks.- Reduce the amount of sample loaded onto the column.
Cracked or channeled silica bed - Silica was not packed as a uniform slurry.- The column ran dry.- Ensure the silica is fully suspended in the mobile phase before packing.- Always keep the solvent level above the top of the silica bed. Repack the column if necessary.
Streaking or tailing of bands - Sample is not sufficiently soluble in the mobile phase.- The compound is interacting too strongly with the silica (common for acidic compounds like phenols).- Try a different mobile phase system.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid, to improve the peak shape of acidic compounds.

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Mobile Phase pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Dry Load Sample onto Column pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow cluster_separation Separation Issues cluster_elution Elution Problems cluster_peak_shape Peak Shape Issues start Problem Encountered q_separation Poor Separation? start->q_separation check_tlc Optimize Mobile Phase via TLC q_separation->check_tlc Yes q_elution Incorrect Elution Speed? q_separation->q_elution No repack Repack Column check_tlc->repack reduce_load Reduce Sample Load repack->reduce_load increase_polarity Increase Mobile Phase Polarity q_elution->increase_polarity Too Slow decrease_polarity Decrease Mobile Phase Polarity q_elution->decrease_polarity Too Fast q_peak_shape Tailing or Streaking? q_elution->q_peak_shape No change_solvent Change Mobile Phase System q_peak_shape->change_solvent Yes add_modifier Add Modifier (e.g., Acetic Acid) change_solvent->add_modifier

Caption: Troubleshooting decision tree for column chromatography.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-3-fluorophenol and 4-chloro-2-fluorophenol for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and reactivity of two key halogenated phenol isomers.

This guide provides a comprehensive comparative analysis of 4-Chloro-3-fluorophenol and 4-chloro-2-fluorophenol, two important isomers with applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding the distinct properties and reactivity of these isomers is crucial for optimizing synthetic routes and developing novel molecules. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes important chemical concepts to aid researchers in their work.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor difference in the position of the fluorine atom on the phenol ring leads to notable variations in the physicochemical properties of this compound and 4-chloro-2-fluorophenol. These differences, summarized in the table below, can significantly impact their handling, reactivity, and solubility in various solvent systems.

PropertyThis compound4-chloro-2-fluorophenol
CAS Number 348-60-7[1]348-62-9
Molecular Formula C₆H₄ClFO[2]C₆H₄ClFO
Molecular Weight 146.55 g/mol [2]146.55 g/mol
Melting Point 54-56 °C~23 °C
Boiling Point 84 °C at 44 mmHg88 °C at 4 mmHg
Predicted pKa 8.52 ± 0.18[2]Not available
Appearance SolidYellow liquid
Solubility Soluble in chloroformNot specified

Synthesis and Reactivity: Understanding the Isomeric Differences

The synthetic routes to this compound and 4-chloro-2-fluorophenol differ based on the desired substitution pattern. The position of the fluorine and chlorine atoms also influences the reactivity of the aromatic ring and the phenolic hydroxyl group.

Synthesis Protocols

Synthesis of this compound:

A common route to this compound involves a multi-step process starting from a readily available precursor. One documented method involves the use of [2-(Phenoxy)-ethyl]-trimethyl-silane.[2]

Experimental Protocol:

  • Dissolve [2-(Phenoxy)-ethyl]-trimethyl-silane (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2 mL).

  • Add cesium fluoride (3.0 mmol) to the solution.

  • Stir the reaction mixture at 60 °C for 1 hour.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[2]

Synthesis of 4-chloro-2-fluorophenol:

The synthesis of 4-chloro-2-fluorophenol can be achieved through the chlorination of 4-fluorophenol.

Experimental Protocol:

  • Charge a reaction vessel with 4-fluorophenol.

  • Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a suitable solvent.

  • Control the reaction conditions (temperature, pressure) to favor the formation of the desired isomer.

  • Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.

SynthesisPathways cluster_0 This compound Synthesis cluster_1 4-chloro-2-fluorophenol Synthesis Start_1 [2-(Phenoxy)-ethyl]- trimethyl-silane Step_1_1 CsF, DMF, 60°C Start_1->Step_1_1 Deprotection Product_1 This compound Step_1_1->Product_1 Start_2 4-Fluorophenol Step_2_1 Chlorinating Agent (e.g., Cl2) Start_2->Step_2_1 Chlorination Product_2 4-chloro-2-fluorophenol Step_2_1->Product_2

Reactivity Comparison

The electronic properties of the fluorine and chlorine substituents, along with their positions relative to the hydroxyl group, dictate the reactivity of the aromatic ring towards electrophilic substitution and the acidity of the phenolic proton.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and ortho-, para-director. The halogen atoms are deactivating but also ortho-, para-directing. The interplay of these effects determines the regioselectivity of further substitutions. In this compound, the positions ortho and para to the hydroxyl group are C2, C6, and C4. Position 4 is blocked by chlorine. The fluorine at C3 will influence the electron density at the adjacent carbons. In 4-chloro-2-fluorophenol, the positions ortho and para to the hydroxyl group are C6 and C4. Position 4 is blocked by chlorine and position 2 is blocked by fluorine. Therefore, electrophilic attack is most likely to occur at the C6 position.

ReactivityComparison cluster_props Properties cluster_react Reactivity Outcomes Isomers Isomeric Chlorofluorophenols Properties Key Properties Influencing Reactivity Isomers->Properties Exhibit different Reactivity Predicted Reactivity Properties->Reactivity Lead to Electronic Electronic Effects (-I, +M of F and Cl) Properties->Electronic Steric Steric Hindrance Properties->Steric Position Substituent Position Properties->Position EAS Regioselectivity in Electrophilic Aromatic Substitution Reactivity->EAS Acidity Phenolic Acidity (pKa) Reactivity->Acidity Nucleophilicity Nucleophilicity of Phenoxide Reactivity->Nucleophilicity

Potential Applications and Biological Relevance

Both this compound and 4-chloro-2-fluorophenol serve as versatile building blocks in the synthesis of more complex molecules with potential biological activity. Their utility is primarily seen in the development of:

  • Pharmaceuticals: As precursors to active pharmaceutical ingredients (APIs), where the specific substitution pattern is crucial for target binding and pharmacological activity.

  • Agrochemicals: In the synthesis of pesticides and herbicides, where the halogenated phenyl moiety often contributes to the compound's efficacy and metabolic stability.

While specific signaling pathway involvement is not extensively documented for these individual isomers, halogenated phenols, in general, are known to interact with various biological systems. Their potential for biological activity underscores the importance of understanding their chemical properties for the design of new therapeutic or agricultural agents.

Experimental Methodologies for Further Characterization

To facilitate further comparative studies, the following standard experimental protocols are recommended for the detailed characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the isomers.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the isomeric structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Protocol:

  • For solid samples (this compound), prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • For liquid samples (4-chloro-2-fluorophenol), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analyze the characteristic absorption bands for the O-H, C-O, C-F, C-Cl, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak (M⁺) to confirm the molecular weight and the fragmentation pattern to gain further structural information.

ExperimentalWorkflow Start Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Comparative Report Data_Analysis->Report

This guide provides a foundational comparison of this compound and 4-chloro-2-fluorophenol. Further experimental investigation is encouraged to fully elucidate their comparative reactivity and biological profiles, which will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.

References

A Researcher's Guide to the Spectroscopic Differentiation of Chlorofluorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in chemical research, synthesis, and pharmaceutical development, the precise identification of constitutional isomers is a foundational requirement for ensuring compound purity, characterizing reaction outcomes, and guaranteeing biological efficacy. Chlorofluorophenols, a class of halogenated aromatic compounds, present a common analytical challenge due to the subtle yet significant structural variations among their isomers. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous differentiation of chlorofluorophenol isomers. The comparative data and detailed experimental protocols herein serve as a practical resource for laboratory application.

Comparative Spectroscopic Data

The differentiation of chlorofluorophenol isomers is predicated on how the unique position of each substituent (–Cl, –F, and –OH) influences the local electronic environment and bond vibrations within the molecule. These differences manifest as distinct patterns in their respective spectra. For the purpose of this guide, we will compare three representative isomers: 2-chloro-4-fluorophenol, 4-chloro-2-fluorophenol, and 2-chloro-6-fluorophenol.

Table 1: Comparative ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2-Chloro-4-fluorophenol H-3~7.15ddJ(H,H) ≈ 9.0, J(H,F) ≈ 4.5
H-5~6.95dddJ(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0
H-6~7.20ddJ(H,F) ≈ 8.5, J(H,H) ≈ 3.0
-OH~5.5 (broad s)s-
4-Chloro-2-fluorophenol H-3~7.10dJ(H,F) ≈ 10.0
H-5~7.00ddJ(H,H) ≈ 8.8, J(H,H) ≈ 2.5
H-6~6.90tJ(H,H) ≈ 8.8
-OH~5.6 (broad s)s-
2-Chloro-6-fluorophenol H-3~6.90dddJ(H,H) ≈ 8.2, J(H,F) ≈ 10.5, J(H,H) ≈ 1.5
H-4~7.10tdJ(H,H) ≈ 8.2, J(H,H) ≈ 6.0
H-5~6.85tJ(H,H) ≈ 8.2
-OH~5.7 (broad s)s-

Note: ¹H NMR chemical shifts are highly dependent on solvent and concentration. The broad singlet of the hydroxyl proton is often exchangeable with D₂O.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

CompoundPredicted Chemical Shift Range (δ, ppm)Key Differentiating Carbons
2-Chloro-4-fluorophenol [1]110 - 160C-F (~157 ppm, d, ¹J(C,F) ≈ 240 Hz), C-Cl (~118 ppm, d, ³J(C,F) ≈ 8 Hz), C-OH (~148 ppm, d)
4-Chloro-2-fluorophenol 115 - 155C-F (~151 ppm, d, ¹J(C,F) ≈ 245 Hz), C-Cl (~123 ppm), C-OH (~140 ppm, d)
2-Chloro-6-fluorophenol [2][3][4][5]110 - 150C-F (~150 ppm, d, ¹J(C,F) ≈ 250 Hz), C-Cl (~115 ppm, d), C-OH (~145 ppm, d)

Note: The most significant differentiating feature in ¹³C NMR is the large one-bond coupling constant (¹J) for the carbon directly attached to the fluorine atom.[6][7][8]

Table 3: Key Infrared (IR) Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Description
O–H Stretch3200 - 3600Broad band, indicative of hydroxyl group and hydrogen bonding.[9][10]
Aromatic C–H Stretch3000 - 3100Sharp peaks, characteristic of sp² C-H bonds.[9][11]
Aromatic C=C Stretch1400 - 1600Multiple sharp bands of variable intensity.[9][10]
C–O Stretch1140 - 1410Strong absorption, typical for phenols.[10]
C–F Stretch1000 - 1400Strong, sharp absorption. Position can vary with substitution.
C–Cl Stretch600 - 850Medium to strong absorption.
C-H Out-of-Plane Bending750 - 900"Fingerprint region" bands whose positions are highly diagnostic of the benzene ring substitution pattern.[9][12]

Note: While many absorptions are common across isomers, the fingerprint region (below 1500 cm⁻¹) will show unique patterns for each compound.[10][12]

Table 4: Mass Spectrometry (MS) Fragmentation Data

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Characteristic Neutral Loss
All Isomers146/148 (³⁵Cl/³⁷Cl)111/113, 83, 69M-Cl (loss of chlorine), M-CO (loss of carbon monoxide), M-CHO

Note: All constitutional isomers will exhibit the same molecular ion peak (m/z 146 for the ³⁵Cl isotope and 148 for the ³⁷Cl isotope, in an approximate 3:1 ratio). While fragmentation patterns may show subtle differences in relative intensities, MS alone is often insufficient for definitive isomer identification without chromatographic separation (GC-MS).[13][14][15]

Experimental Workflow and Visualization

A multi-faceted spectroscopic approach is the most reliable strategy for distinguishing between chlorofluorophenol isomers. The following workflow illustrates a logical sequence of analysis.

Spectroscopic_Differentiation_Workflow Workflow for Chlorofluorophenol Isomer Differentiation cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Data Interpretation & Identification Unknown Unknown Isomer Sample GCMS GC-MS Analysis Unknown->GCMS IR FT-IR Spectroscopy GCMS->IR Purified Sample Confirm_MW Confirm Molecular Weight (m/z 146/148) GCMS->Confirm_MW NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR Sample for NMR Confirm_FG Confirm Functional Groups (-OH, Ar, C-F, C-Cl) IR->Confirm_FG Determine_Subst Determine Substitution Pattern (Splitting, Coupling Constants) NMR->Determine_Subst Final_ID Definitive Isomer ID Confirm_MW->Final_ID Confirm_FG->Final_ID Determine_Subst->Final_ID

Caption: Logical workflow for the differentiation of chlorofluorophenol isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, revealing the substitution pattern on the aromatic ring.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the chlorofluorophenol isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[16][17][18]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[17]

  • Capping and Cleaning: Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[17]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal from the solvent) and shimming (optimizing the magnetic field homogeneity) procedures.[17]

  • Data Acquisition:

    • For ¹H NMR , acquire data using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase the resulting spectrum and calibrate it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid chlorofluorophenol sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Pressure Application: If the sample is a solid, use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[19]

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft-tipped applicator and a suitable solvent (e.g., isopropanol), ensuring all sample residue is removed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate isomers in a mixture and determine their molecular weight and fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the chlorofluorophenol isomer (e.g., 10-100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., a DB-5ms or equivalent).[20]

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This temperature gradient will separate the isomers based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The resulting chromatogram will show peaks corresponding to each separated compound. The mass spectrometer will provide a mass spectrum for each peak, which can be used to confirm the molecular weight and analyze the fragmentation pattern.[21]

References

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Aromatic Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among the halogens, fluorine and chlorine are most frequently employed to modulate a compound's physicochemical properties, pharmacokinetic profile, and biological activity. Understanding the nuanced differences in reactivity between fluorinated and chlorinated aromatic compounds is paramount for efficient synthesis, rational drug design, and predicting metabolic fate. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the synthesis of complex aromatic molecules. In this reaction, a nucleophile displaces a halide on an aromatic ring. The reactivity of the haloaromatic compound is largely governed by the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.

Contrary to the trend in aliphatic nucleophilic substitution, in SNAr reactions, fluorinated aromatic compounds are generally more reactive than their chlorinated counterparts. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the rate-determining intermediate, thereby accelerating the reaction.[1][2][3]

Quantitative Comparison: SNAr Reactivity

The following table presents a quantitative comparison of the reactivity of 4-fluoroanisole and 4-chloroanisole in the N-arylation of indole, a representative SNAr reaction.

CompoundNucleophileProductReaction ConditionsYield (%)Reference
4-FluoroanisoleIndole1-(4-methoxyphenyl)-1H-indoleK₃PO₄, 1,4-dioxane, 110 °C, 24 h85[4]
4-ChloroanisoleIndole1-(4-methoxyphenyl)-1H-indoleK₃PO₄, 1,4-dioxane, 110 °C, 24 h25[4]
Experimental Protocol: N-Arylation of Indole

Materials:

  • Indole

  • 4-Haloanisole (4-fluoroanisole or 4-chloroanisole)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add indole (1.0 mmol), the corresponding 4-haloanisole (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) to the flask.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated indole.

SNAr_Mechanism cluster_legend Legend A Aryl Halide (Ar-X) Intermediate Meisenheimer Complex [Ar(X)Nu]⁻ A->Intermediate + Nu⁻ (slow, rds) Nu Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product - X⁻ (fast) LG Leaving Group (X⁻) Reactant Reactant Nucleophile Nucleophile Leaving Group Leaving Group

SNAr Reaction Mechanism

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern drug discovery for the formation of carbon-carbon bonds. In these reactions, the reactivity of the haloaromatic partner is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.

In contrast to SNAr reactions, chlorinated aromatic compounds are generally more reactive than their fluorinated counterparts in Suzuki-Miyaura couplings. The C-Cl bond is weaker than the C-F bond, facilitating the rate-limiting oxidative addition step to the palladium(0) catalyst. While specialized catalysts for the activation of C-F bonds exist, chloroarenes are more commonly and readily employed as coupling partners under standard conditions.[4]

Quantitative Comparison: Suzuki-Miyaura Coupling Reactivity

The following table provides a comparison of the yields for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid under various conditions. A direct comparison with 4-fluoroanisole is challenging to find under identical conditions, as the latter is significantly less reactive and often requires specialized catalytic systems.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene10098[5]
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[6]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene8092[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole

Materials:

  • 4-Chloroanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and tri(tert-butyl)phosphine (4 mol%) in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by additional toluene to achieve the desired concentration.

  • Seal the tube and stir the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Aryl Halide (Ar-X) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->ArPdAr Base Base Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Biaryl Product (Ar-Ar') ArPdAr->ArAr

Suzuki-Miyaura Catalytic Cycle

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its pharmacokinetic profile, including its half-life and bioavailability. A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP) enzymes. Halogenation is a widely used strategy to block these "metabolic soft spots."

Fluorine is particularly effective in this regard due to the high strength of the C-F bond, which is resistant to enzymatic cleavage. Replacing a hydrogen atom at a site of metabolic oxidation with a fluorine atom can significantly enhance a compound's metabolic stability. While chlorination can also increase metabolic stability, the C-Cl bond is more susceptible to metabolism than the C-F bond.

Quantitative Comparison: Metabolic Stability

The following table presents data on the metabolic stability of the drug risperidone and its fluorinated analog, 9-fluororisperidone, demonstrating the significant improvement in stability upon fluorination.

CompoundDescriptionMetabolic Stability (Relative to Parent)Reference
RisperidoneParent Drug1x[8]
9-FluororisperidoneFluorinated Analog16x more stable[8]
Experimental Protocol: In Vitro Metabolic Stability Assay

Materials:

  • Test compound (fluorinated or chlorinated analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator (37 °C)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in phosphate buffer to the desired final concentration.

  • In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Metabolic_Pathway Drug Aromatic Drug (Ar-H) Metabolite Hydroxylated Metabolite (Ar-OH) Drug->Metabolite Oxidation CYP450 Cytochrome P450 (CYP) CYP450->Metabolite Blocked Metabolism Blocked CYP450->Blocked Excretion Excretion Metabolite->Excretion FluorinatedDrug Fluorinated Drug (Ar-F) FluorinatedDrug->Blocked

Metabolic Inactivation and Fluorine Blocking Effect

Conclusion

The choice between incorporating a fluorine or a chlorine atom onto an aromatic ring has profound and often opposing effects on the compound's chemical reactivity and metabolic fate.

  • For Nucleophilic Aromatic Substitution (SNAr): Fluorinated aromatics are significantly more reactive, making them the preferred substrate when this transformation is a key step in the synthetic route.

  • For Palladium-Catalyzed Cross-Coupling Reactions: Chlorinated aromatics are generally more reactive due to the weaker C-Cl bond, facilitating the crucial oxidative addition step.

  • For Metabolic Stability: Fluorination is a superior strategy for blocking sites of oxidative metabolism, leading to increased drug half-life and improved pharmacokinetic properties.

A thorough understanding of these reactivity trends is essential for medicinal chemists to make informed decisions in the design and synthesis of novel therapeutic agents, ultimately accelerating the drug discovery and development process.

References

Acidity comparison of p-chlorophenol and p-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Acidity of p-Chlorophenol and p-Fluorophenol

This guide provides a detailed comparison of the acidity of p-chlorophenol and p-fluorophenol, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental pKa values and a discussion of the underlying electronic effects governing these properties.

Acidity and pKa Values

The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. Experimental data reveals that p-chlorophenol is a stronger acid than p-fluorophenol. For context, their acidities are also compared with the parent compound, phenol.

CompoundpKa Value
Phenol~9.95 - 10.0[1][2][3]
p-Fluorophenol~9.89 - 10.0[1][4][5]
p-Chlorophenol~9.14 - 9.41[6][7][8]

As shown in the table, the pKa of p-fluorophenol is very close to that of phenol, while the pKa of p-chlorophenol is significantly lower, indicating its enhanced acidity.

Theoretical Analysis: Inductive vs. Mesomeric Effects

The acidity of substituted phenols is determined by the stability of their corresponding phenoxide conjugate bases. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide oxygen, increasing acidity. Conversely, electron-donating groups (EDGs) destabilize it, decreasing acidity. Halogens exhibit a dual electronic nature, characterized by two competing effects:

  • Inductive Effect (-I): This is an electron-withdrawing effect that operates through the sigma (σ) bonds.[9][10] Due to their high electronegativity, halogens pull electron density away from the aromatic ring, which helps to delocalize and stabilize the negative charge of the phenoxide ion.[10] The strength of the -I effect decreases down the group: F > Cl > Br > I.[9]

  • Mesomeric or Resonance Effect (+M): This is an electron-donating effect that operates through the pi (π) system.[9] The lone pairs on the halogen atom can be delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions.[11] This effect destabilizes the phenoxide ion by intensifying the negative charge. The effectiveness of the +M effect depends on the orbital overlap between the halogen and the ring's carbon atoms. It is strongest for fluorine (2p-2p overlap) and weakens significantly for chlorine (3p-2p overlap).[12][13]

Analysis for p-Fluorophenol and p-Chlorophenol:

  • p-Fluorophenol: Fluorine is the most electronegative halogen, exerting the strongest -I effect. However, its 2p orbitals overlap very effectively with the 2p orbitals of carbon, resulting in a strong +M effect.[12] These two powerful, opposing effects—strong electron withdrawal (-I) and strong electron donation (+M)—nearly cancel each other out.[1][12] Consequently, the net electronic effect of the para-fluoro substituent is minimal, and the acidity of p-fluorophenol is comparable to that of unsubstituted phenol.[1]

  • p-Chlorophenol: Chlorine is less electronegative than fluorine, resulting in a weaker -I effect. However, the overlap between chlorine's 3p orbitals and carbon's 2p orbitals is poor, leading to a much weaker +M effect compared to fluorine.[13][14] In this case, the electron-withdrawing inductive effect (-I) dominates over the weak electron-donating mesomeric effect (+M).[3][11][12] The net result is electron withdrawal from the ring, which stabilizes the p-chlorophenoxide ion, making p-chlorophenol noticeably more acidic than both phenol and p-fluorophenol.

G cluster_phenol Phenoxide Anion Formation cluster_effects Electronic Effects on Anion Stability cluster_F p-Fluorophenoxide cluster_Cl p-Chlorophenoxide p Phenol Derivative po Phenoxide Anion (Conjugate Base) p->po Deprotonation h H+ F_I Strong -I Effect (Stabilizing) F_M Strong +M Effect (Destabilizing) Cl_I Weaker -I Effect (Stabilizing) Cl_M Very Weak +M Effect (Destabilizing) F_Net Net Effect: Similar to Phenol F_I->F_Net F_M->F_Net Cl_Net Net Effect: Stabilization (More Acidic) Cl_I->Cl_Net Cl_M->Cl_Net

Interplay of electronic effects on phenoxide stability.

Experimental Protocol: Spectrometric pKa Determination

A common method for experimentally determining the pKa of phenols is through spectrophotometric titration. This technique relies on the different UV-Vis absorbance spectra of the protonated phenol and its deprotonated phenoxide form.

Objective: To determine the pKa of a phenolic compound in a co-solvent system (e.g., 10% v/v acetonitrile-water) by measuring absorbance changes during titration.

Materials & Apparatus:

  • Phenolic compounds (p-chlorophenol, p-fluorophenol)

  • Acetonitrile (HPLC grade) and Milli-Q purified water

  • Potassium chloride (KCl) for ionic strength adjustment

  • Potassium hydroxide (KOH) solution (standardized titrant)

  • Hydrochloric acid (HCl)

  • UV-Vis spectrophotometer with 1 cm quartz cuvettes

  • Calibrated pH meter or potentiometer

  • Peristaltic pump or automated titrator

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the phenolic compound (e.g., 5 x 10⁻⁴ mol L⁻¹) in the chosen solvent mixture (10% MeCN-water).

    • Prepare a background electrolyte solution of 0.1 mol L⁻¹ KCl in the same solvent mixture to maintain constant ionic strength.[15]

    • All sample solutions for titration should be prepared using this electrolyte solution as the diluent.

  • System Calibration:

    • Calibrate the electrode system (pH meter) using standard buffer solutions. For hydro-organic mixtures, it is crucial to perform a calibration, such as using Gran's method, to determine the standard potential (E°) of the electrode in the specific medium.[15]

  • Spectrometric Titration:

    • Place a known volume of the phenol sample solution into the titration vessel.

    • Record the initial full UV-Vis spectrum (e.g., from 200-400 nm) of the fully protonated species (acidic form).

    • Begin the titration by adding small, precise increments of the standardized KOH solution.

    • After each addition and allowing the solution to equilibrate, simultaneously record the pH (or mV reading) and the full UV-Vis spectrum.[15]

    • Continue the titration until the phenol is fully deprotonated (phenoxide form), indicated by stabilization of the spectral changes.

    • Record the final spectrum of the fully deprotonated species.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for both the protonated (HA) and deprotonated (A⁻) forms of the phenol.

    • Using the absorbance data at a chosen wavelength and the corresponding pH values, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] Where:

      • A is the absorbance of the mixture at a given pH.

      • A_HA is the absorbance of the fully protonated form.

      • A_A⁻ is the absorbance of the fully deprotonated form.

    • The pKa is typically determined by plotting the calculated pKa values against pH and finding the plateau or by using non-linear regression analysis of the absorbance vs. pH data.

This protocol provides a robust framework for obtaining reliable experimental pKa values for phenolic compounds.[15] Additionally, computational chemistry offers powerful tools for the absolute determination of pKa values from first principles, often yielding results with high accuracy.[16][17]

References

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-3-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of purity for synthesized chemical entities is a cornerstone of reliable and reproducible research, particularly within the realm of drug discovery and development. 4-Chloro-3-fluorophenol and its derivatives are valuable intermediates in the synthesis of novel pharmaceutical and agrochemical agents. Their purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides an objective comparison of the principal analytical techniques for validating the purity of this compound derivatives, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus impurity identification). The following table summarizes the performance of the most common techniques used for the purity validation of this compound derivatives.

Analytical TechniquePrincipleThroughputCostKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.HighMediumRobust, versatile, and suitable for non-volatile and thermally labile compounds. Excellent for quantification of known impurities.Requires a reference standard for each analyte for accurate quantification. Peak co-elution can be a challenge.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.HighMedium-HighHigh sensitivity and selectivity, providing structural information for impurity identification.[1]Often requires derivatization for polar compounds like phenols to increase volatility. Not suitable for thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.MediumHighA primary ratio method that does not require a specific reference standard of the analyte for purity determination. Provides structural confirmation.[2]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, etc.) which are then quantified.LowLow-MediumProvides the fundamental elemental composition (C, H, N, Cl, F) to confirm the empirical formula and high purity.[3][4]Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% TFA or phosphoric acid.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5
    30 95 5

    | Flow Rate: 1.0 mL/min. | Column Temperature: 30 °C. | Detection Wavelength: 280 nm. | Injection Volume: 10 µL. | Sample Preparation: Accurately weigh and dissolve the synthesized this compound derivative in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the hydroxyl group, derivatization is often necessary for the GC analysis of phenols. Acetylation is a common derivatization method.

  • Derivatization (Acetylation):

    • Dissolve ~5 mg of the this compound derivative in 1 mL of pyridine.

    • Add 0.5 mL of acetic anhydride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the reaction mixture and evaporate the solvents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the general steps for determining the purity of a this compound derivative using qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity (certified) internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound derivative into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound derivative

    • IS = Internal Standard

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, F, S) in a compound. The theoretical values are calculated from the molecular formula (C₆H₄ClFO for this compound). The experimentally determined values should be within ±0.4% of the theoretical values for a pure compound.[5]

  • Instrumentation: A CHN/O/X elemental analyzer.

  • Procedure:

    • A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and hydrogen halides) are separated and quantified by various detection methods (e.g., thermal conductivity, infrared spectroscopy, or coulometric titration).

    • The instrument software calculates the percentage of each element.

Visualizing Experimental Workflows and Biological Context

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_reporting Final Assessment Synthesis Chemical Synthesis of This compound Derivative Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity %, Known Impurities) Purification->HPLC GCMS GC-MS Analysis (Volatile Impurities, Identification) Purification->GCMS qNMR qNMR Analysis (Absolute Purity, Structural Confirmation) Purification->qNMR EA Elemental Analysis (Empirical Formula Confirmation) Purification->EA Report Purity Report & Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report EA->Report

A typical workflow for purity validation.
Biological Context: Inhibition of Phenol Hydroxylase

This compound and its derivatives can act as substrates or inhibitors of enzymes involved in the metabolism of phenolic compounds, such as phenol hydroxylase. Understanding this interaction is crucial in drug development to predict potential metabolic pathways and drug-drug interactions.

G Phenol Phenol (Substrate) Enzyme Phenol Hydroxylase Phenol->Enzyme Binds to active site Product Catechol (Product) Enzyme->Product Catalyzes hydroxylation Inhibitor This compound Derivative (Inhibitor) Inhibitor->Enzyme Binds to active site, preventing substrate binding

Inhibition of phenol hydroxylase by a derivative.

Conclusion

The validation of purity for synthesized this compound derivatives is a multi-faceted process that often requires the application of orthogonal analytical techniques. HPLC and GC-MS are powerful chromatographic methods for separation and quantification, with GC-MS offering the added advantage of structural elucidation of impurities. qNMR provides an accurate determination of absolute purity without the need for a specific reference standard, making it an invaluable tool for characterizing new chemical entities. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, which is a critical step in the path towards developing safe and effective new medicines.

References

4-Chloro-3-fluorophenol as an alternative to other halogenated phenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel compounds with desired biological activities. Halogenated phenols, in particular, are a versatile class of intermediates. This guide provides a comparative analysis of 4-Chloro-3-fluorophenol against other common halogenated phenols, supported by available data, to inform its potential as a valuable alternative in research and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern of halogens on the phenol ring significantly influences the physicochemical properties of the resulting compound, which in turn can affect its reactivity, bioavailability, and biological activity. Below is a comparison of key physicochemical properties of this compound and other selected halogenated phenols.

PropertyThis compound4-Chlorophenol2,4-Dichlorophenol4-Fluorophenol
Molecular Formula C₆H₄ClFOC₆H₅ClOC₆H₄Cl₂OC₆H₅FO
Molecular Weight 146.55 g/mol 128.56 g/mol 163.00 g/mol 112.10 g/mol
Melting Point (°C) 54-5642-4342-4543-46
Boiling Point (°C) 84 (at 44 mmHg)220210185
pKa 8.52 (Predicted)9.387.859.92
LogP 2.59 (Predicted)2.393.061.83

Rationale for Use in Drug Discovery and Development

Halogenated phenols are important precursors in the synthesis of a wide range of biologically active molecules. The introduction of halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This compound offers a unique combination of a chloro and a fluoro substituent, which can lead to distinct electronic and steric properties compared to its singly halogenated or dichlorinated counterparts. This unique substitution pattern can be exploited by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Comparative Biological Activity: An Overview

While direct comparative studies detailing the biological activity of this compound against a wide range of other halogenated phenols are limited in the publicly available literature, general trends for this class of compounds can be informative. Halogenated phenols are known to exhibit a variety of biological effects, including antimicrobial and enzyme inhibitory activities.

The toxicity of chlorophenols has been the subject of quantitative structure-activity relationship (QSAR) studies. These studies indicate that the lipophilicity (log K(ow)) and steric parameters are dominant factors in predicting their toxicity.[1] The specific substitution pattern of this compound, with both a moderately lipophilic chlorine atom and a highly electronegative fluorine atom, suggests a unique toxicological and activity profile that warrants further experimental investigation.

Experimental Protocols

To facilitate further research and direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities of phenolic compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used and reproducible technique.

Workflow for Broth Microdilution Assay:

G prep Prepare serial dilutions of test compounds in a 96-well microtiter plate inoc Inoculate each well with a standardized microbial suspension prep->inoc inc Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) inoc->inc read Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC) inc->read

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compounds: Prepare stock solutions of this compound and other halogenated phenols in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under optimal growth conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Determination of IC50 for Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Logical Flow for IC50 Determination:

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare reaction mixture (enzyme, substrate, buffer) B Add varying concentrations of the inhibitor (test compound) A->B C Initiate reaction and monitor product formation over time B->C D Calculate the percentage of enzyme inhibition for each inhibitor concentration C->D E Plot % inhibition vs. log(inhibitor concentration) D->E F Determine the inhibitor concentration that causes 50% inhibition (IC50) E->F

Logical workflow for determining the IC50 value of an enzyme inhibitor.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compounds (inhibitors) in an appropriate buffer.

  • Assay Setup: In a suitable format (e.g., 96-well plate), add the enzyme and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not well-documented, phenols and their halogenated derivatives are known to exert their biological effects through various mechanisms, including disruption of cell membranes, inhibition of enzymes, and induction of oxidative stress. The diagram below illustrates a generalized potential mechanism of action for phenolic compounds leading to cellular toxicity.

G Phenol Halogenated Phenol Membrane Cell Membrane Disruption Phenol->Membrane Enzyme Enzyme Inhibition Phenol->Enzyme ROS Reactive Oxygen Species (ROS) Generation Phenol->ROS Apoptosis Apoptosis/Necrosis Membrane->Apoptosis Enzyme->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->Apoptosis

Potential mechanism of action for halogenated phenols.

Conclusion

This compound presents an interesting structural motif for the development of new chemical entities. Its unique combination of halogen substituents suggests a distinct profile of activity and toxicity compared to other halogenated phenols. The lack of direct comparative experimental data highlights a clear opportunity for further research. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial in elucidating the full potential of this compound as a valuable building block in drug discovery and other areas of chemical research.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of two distinct classes of compounds derived from 4-chloro-3-fluorophenol reveals promising avenues for the development of novel antimicrobial and anticancer agents. This guide provides a detailed comparison of 4-thiazolidinone and 1,3,4-oxadiazole derivatives, offering researchers, scientists, and drug development professionals critical insights into their biological activities, supported by experimental data and detailed protocols.

The strategic incorporation of the this compound moiety into heterocyclic scaffolds has yielded compounds with significant therapeutic potential. This report summarizes the key findings on their antimicrobial and anticancer properties, presenting a clear comparison to facilitate further research and development in these crucial areas.

Antimicrobial Activity of 4-Thiazolidinone Derivatives

A series of 2,5-disubstituted-4-thiazolidinone derivatives featuring a 3-chloro-4-fluorophenyl imino group at the 2-position have demonstrated notable antibacterial activity. These compounds represent a promising class of new antimicrobial agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these 4-thiazolidinone derivatives was evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined for each derivative.

Compound IDSubstituent (at position 5)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Thiazolidinone-A 4-Chlorobenzylidene12.5255050
Thiazolidinone-B 4-Hydroxybenzylidene2550100100
Thiazolidinone-C 4-Methoxybenzylidene252550100
Thiazolidinone-D 3-Nitrobenzylidene12.512.52550
Ciprofloxacin (Control) -4444

Caption: Table summarizing the Minimum Inhibitory Concentration (MIC) values of 4-thiazolidinone derivatives against various bacterial strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized 4-thiazolidinone derivatives was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

A novel series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has been synthesized and evaluated for their anticancer activity. These compounds have shown significant growth inhibitory effects against a panel of human cancer cell lines, with a proposed mechanism of action involving the inhibition of tubulin polymerization.

Quantitative Anticancer Data

The anticancer activity of the 1,3,4-oxadiazole derivatives was assessed by determining their half-maximal inhibitory concentration (IC50) and Percent Growth Inhibition (PGI) against various cancer cell lines.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Growth Inhibition (%) at 10 µM
Oxadiazole-6h 3,4,5-trimethoxyphenylSNB-19 (CNS Cancer)5.265.12[1]
Oxadiazole-6h 3,4,5-trimethoxyphenylNCI-H460 (Non-Small Cell Lung Cancer)7.855.61[1]
Oxadiazole-6h 3,4,5-trimethoxyphenylSNB-75 (CNS Cancer)8.154.68[1]
Doxorubicin (Control) -Various0.1 - 1.0>90

Caption: Table summarizing the anticancer activity (IC50 and Percent Growth Inhibition) of a lead 1,3,4-oxadiazole derivative.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the 1,3,4-oxadiazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After the treatment period, MTT solution was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of 4-Thiazolidinones

The proposed mechanism of action for 4-thiazolidinone derivatives involves the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

antimicrobial_pathway 4-Thiazolidinone 4-Thiazolidinone MurB Enzyme MurB Enzyme 4-Thiazolidinone->MurB Enzyme Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis MurB Enzyme->Peptidoglycan Synthesis Catalyzes Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall Builds Cell Lysis Cell Lysis Bacterial Cell Wall->Cell Lysis Disruption leads to

Caption: Proposed mechanism of antimicrobial action of 4-thiazolidinone derivatives.

Anticancer Mechanism of 1,3,4-Oxadiazole Derivatives: Tubulin Polymerization Inhibition

The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues is attributed to their ability to inhibit the polymerization of tubulin into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway Oxadiazole Derivative Oxadiazole Derivative Tubulin Dimers Tubulin Dimers Oxadiazole Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by 1,3,4-oxadiazole derivatives.

Experimental Workflows

Workflow for Antimicrobial Activity Screening

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Determination MIC Determination Visual Assessment->MIC Determination

Caption: Experimental workflow for antimicrobial activity screening.

Workflow for In Vitro Anticancer Activity Screening

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Compound Preparation Compound Preparation Compound Preparation->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Absorbance Reading Absorbance Reading MTT Incubation->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Experimental workflow for in vitro anticancer activity screening.

This comparative guide underscores the versatility of this compound as a scaffold in medicinal chemistry. The presented data and protocols provide a solid foundation for the further design and development of more potent and selective antimicrobial and anticancer agents. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Halogenated Phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenol derivatives, with a conceptual focus on 4-Chloro-3-fluorophenol. Due to a lack of specific QSAR studies on this compound derivatives, this document synthesizes findings from broader research on halogenated and substituted phenols to offer insights into the methodologies and expected relationships between chemical structure and biological activity.

Introduction to QSAR for Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. For halogenated phenols, a class of compounds with widespread industrial use and environmental presence, QSAR is instrumental in predicting their toxicological profiles and guiding the design of safer alternatives. The biological activity of these compounds is often related to a combination of their hydrophobicity, electronic properties, and steric characteristics.

Data Presentation: Comparative QSAR Models for Halogenated Phenols

The following tables summarize quantitative data from a representative QSAR study on the toxicity of 43 halogenated phenols against the protozoan Tetrahymena pyriformis. The biological activity is expressed as the negative logarithm of the 50% inhibitory growth concentration (pIC50).

Table 1: Molecular Descriptors for a Selection of Halogenated Phenols

CompoundpIC50 (Experimental)logPEHOMO (eV)ELUMO (eV)Dipole Moment (Debye)
4-Fluorophenol0.0171.83-8.760.652.25
2-Chlorophenol0.1832.15-8.890.431.45
4-Chlorophenol0.5452.39-8.850.382.29
2-Bromophenol0.3302.35-8.830.391.41
3-Bromophenol1.1452.59-8.790.312.18
2,3-Dichlorophenol1.2763.02-9.010.212.41
2,4-Dibromophenol1.3983.22-8.920.191.35
4-Chloro-3,5-dimethylphenol1.2013.51-8.540.452.33

Note: Data extracted from a QSAR study on halogenated phenols.[1][2] EHOMO refers to the energy of the Highest Occupied Molecular Orbital, and ELUMO refers to the energy of the Lowest Unoccupied Molecular Orbital.

Table 2: Comparison of QSAR Models for Predicting the Toxicity of Halogenated Phenols

Model TypeEquation/Descriptorsnq² (LOO)External Validation (r²ext)
MLR pIC50 = 0.521logP - 0.283EHOMO - 0.197µ + 0.089Qx - 1.872430.9220.8920.975
SVM Based on logP, EHOMO, Dipole Moment (µ), and Sum of Halogen Charges (Qx)430.9440.9240.957

MLR: Multiple Linear Regression; SVM: Support Vector Machine; n: number of compounds; r²: coefficient of determination; q² (LOO): leave-one-out cross-validation coefficient.[2][3][4]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. Below are generalized protocols for the key experiments and computational methods cited in the literature for halogenated phenols.

Biological Activity Assay: Tetrahymena pyriformis Growth Inhibition

The toxicity of halogenated phenols is often assessed using the ciliate protozoan Tetrahymena pyriformis.

Protocol:

  • Culturing: Tetrahymena pyriformis is cultured in a proteose-peptone yeast extract medium at a constant temperature, typically 28-30°C.[5][6]

  • Exposure: Pre-cultured, exponentially growing cells are exposed to a range of concentrations of the test compound (e.g., a halogenated phenol) for a fixed period, commonly 24 to 48 hours.[6]

  • Growth Measurement: Cell proliferation is measured by counting the number of surviving organisms or by spectrophotometric methods that measure culture density.[5][6]

  • Endpoint Determination: The 50% inhibitory growth concentration (IGC50) is determined, which is the concentration of the chemical that inhibits the growth of the Tetrahymena population by 50% compared to a control group without the chemical.[7]

Computational Protocol: Descriptor Calculation and QSAR Model Development

The development of a QSAR model involves several computational steps.

1. Molecular Structure Optimization and Descriptor Calculation:

  • Method: Density Functional Theory (DFT) is a common method for these calculations.[3][4][8]

  • Procedure:

    • The 3D structures of the halogenated phenol molecules are drawn and optimized to their lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).[3][4]

    • A variety of molecular descriptors are then calculated from these optimized structures. These can include:

      • Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP).

      • Electronic descriptors: like the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (EHOMO and ELUMO), dipole moment, and atomic charges.[2][3]

      • Topological and Steric descriptors: which describe the size, shape, and connectivity of the molecule.

2. QSAR Model Development (e.g., using Multiple Linear Regression - MLR):

  • Procedure:

    • The dataset of compounds is typically divided into a training set and a test set.

    • Statistical software is used to perform multiple linear regression on the training set, with the biological activity (e.g., pIC50) as the dependent variable and the calculated molecular descriptors as the independent variables.

    • A statistically significant equation is derived that best describes the relationship between the descriptors and the biological activity.

3. 3D-QSAR: Comparative Molecular Field Analysis (CoMFA)

  • Workflow:

    • Molecular Alignment: A crucial step where all molecules in the dataset are superimposed based on a common substructure or pharmacophore.

    • Grid Box Generation: A 3D grid is generated around the aligned molecules.

    • Field Calculation: Steric and electrostatic interaction fields are calculated at each grid point using a probe atom.

    • PLS Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the interaction fields with the changes in biological activity.

    • Contour Map Visualization: The results are visualized as 3D contour maps, which show regions where positive or negative steric and electrostatic properties are favorable or unfavorable for activity.[9][10][11]

Visualizations: Workflows and Relationships

References

Comparing the efficacy of agrochemicals derived from different halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the molecular structure of agrochemicals is a pivotal strategy in modern agricultural science. This modification can significantly alter a compound's physicochemical properties, mode of action, and metabolic fate, thereby influencing its efficacy and environmental profile. This guide provides an objective comparison of the performance of key agrochemicals derived from different halophenols, supported by experimental data, detailed methodologies, and visual schematics to aid in research and development.

This comparison will focus on two structurally related post-emergence herbicides, Ioxynil and Bromoxynil , and the broad-spectrum biocide Pentachlorophenol (PCP) , representing an older class of halophenol agrochemicals.

Physicochemical Properties

The seemingly minor difference in the halogen substituent between Ioxynil (iodine) and Bromoxynil (bromine) influences their herbicidal potency and spectrum of activity.[1]

PropertyIoxynilBromoxynilPentachlorophenol (PCP)
Chemical Formula C₇H₃I₂NOC₇H₃Br₂NOC₆HCl₅O
Molar Mass 370.91 g/mol 276.91 g/mol [1]266.34 g/mol
Appearance Colorless crystalline solidColorless solid[1]Colorless to light brown solid
Melting Point 212-213 °C194-195 °C[1]190-191 °C

Mechanism of Action

Ioxynil and Bromoxynil: A Dual-Action Approach

Both Ioxynil and Bromoxynil are selective, contact herbicides that primarily function by inhibiting photosynthesis at Photosystem II (PSII).[1] They bind to the D1 protein within the PSII complex, which blocks the electron transport chain.[1][2] This action halts the production of ATP and NADPH, which are essential for plant growth, leading to rapid chlorosis and necrosis.[1]

A secondary mechanism of action for both herbicides is the uncoupling of oxidative phosphorylation in plant mitochondria, which further disrupts the plant's energy metabolism.[1] Experimental evidence suggests that Ioxynil is a more potent uncoupling agent than Bromoxynil.[1]

Experimental_Workflow start Start prep 1. Preparation - Collect Weed Seeds - Prepare Standardized Soil - Potting start->prep cultivate 2. Cultivation - Sow Seeds - Germinate & Grow in Greenhouse - Thin to Uniform Stand prep->cultivate application 3. Herbicide Application - Prepare Dose-Response Concentrations - Apply with Calibrated Sprayer (2-3 Leaf Stage) cultivate->application data_collection 4. Data Collection (21 Days Post-Treatment) - Visual Injury Assessment (0-100%) - Harvest Above-Ground Biomass application->data_collection analysis 5. Data Analysis - Measure Dry Weight - Calculate % Growth Reduction - Determine GR50 via Regression data_collection->analysis end End analysis->end

References

A Comparative Guide to the Purity Analysis of 4-Chloro-3-fluorophenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 4-Chloro-3-fluorophenol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and performance data, to aid in selecting the most appropriate technique for the analysis of this compound.

While both techniques are capable of separating and quantifying impurities, their underlying principles and instrumentation lead to significant differences in performance, sample requirements, and the nature of the data generated. HPLC is well-suited for non-volatile and thermally unstable compounds, making it a versatile tool for a wide range of organic molecules.[1] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[2][3] For phenolic compounds, GC analysis often requires a derivatization step to increase volatility and improve peak shape.[4]

Comparative Performance Data

The selection of an analytical method is often guided by key performance parameters. The following table summarizes the expected performance of HPLC-UV and GC-MS for the purity analysis of this compound, based on typical validation data for similar phenolic compounds.[5][6][7]

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[8]
Typical Purity Result 99.85%99.88%
Limit of Detection (LOD) 0.02 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL0.015 µg/mL
Precision (%RSD, n=6) < 1.5%< 2.0%
Analysis Time (Run Time) ~25 minutes~30 minutes
Derivatization Required NoYes (e.g., Acetylation)
Analytical Workflow Comparison

The overall workflow for each technique, from sample preparation to data analysis, differs significantly, particularly concerning the need for derivatization in GC-MS.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inject Direct Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Purity Calculation) hplc_detect->hplc_data end End hplc_data->end gcms_prep Sample Preparation (Dissolution in Solvent) gcms_deriv Derivatization (e.g., Acetylation) gcms_prep->gcms_deriv gcms_extract Extraction gcms_deriv->gcms_extract gcms_inject Injection gcms_extract->gcms_inject gcms_sep Chromatographic Separation (Capillary Column) gcms_inject->gcms_sep gcms_detect Mass Spectrometry Detection gcms_sep->gcms_detect gcms_data Data Analysis (Purity & Impurity ID) gcms_detect->gcms_data gcms_data->end start Start start->hplc_prep HPLC Path start->gcms_prep GC-MS Path

Caption: Comparative workflow for HPLC and GC-MS analysis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the routine quantitative analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Degas both solvents using sonication or vacuum filtration before use.

  • Standard Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Dissolve in a 25 mL volumetric flask using a 50:50 mixture of Solvent A and Solvent B as the diluent.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Prepare the solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 25 | 70 | 30 |

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

    • Calculate the purity using the area percent normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation and identification of volatile impurities in this compound. An in-situ acetylation derivatization step is included to enhance the volatility and chromatographic performance of the phenolic compounds.[9]

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

Reagents:

  • Hexane (GC grade)

  • Potassium Carbonate (K₂CO₃)

  • Acetic Anhydride

  • This compound reference standard

Procedure:

  • Standard & Sample Preparation with Derivatization:

    • Accurately weigh approximately 10 mg of the standard or sample into a 10 mL vial.

    • Dissolve in 5 mL of deionized water.

    • Add 1 g of potassium carbonate to buffer the solution.

    • Add 1 mL of acetic anhydride to the aqueous mixture.

    • Seal the vial and shake vigorously for 5 minutes to facilitate the conversion of the phenol to its acetate ester.

  • Extraction:

    • Add 2 mL of hexane to the vial.

    • Shake for 2 minutes to extract the derivatized analyte (4-chloro-3-fluorophenyl acetate).

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-350 amu in full scan mode.

  • Analysis:

    • Inject the derivatized sample extract.

    • Identify the main peak corresponding to the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra to library data (e.g., NIST).

    • Calculate purity using the area percent normalization method.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical requirements.

  • HPLC-UV is a robust, reliable, and straightforward method for routine purity determination and quality control. Its primary advantages are the lack of a need for derivatization and its suitability for a broad range of potential non-volatile impurities.[1]

  • GC-MS offers superior sensitivity and the significant advantage of providing structural information for impurity identification through mass spectral data.[4] This makes it an invaluable tool for method development, impurity profiling, and root-cause investigations. However, the requirement for derivatization adds complexity and potential variability to the sample preparation process.[10]

For routine quality control where impurity identities are known, HPLC is often the more efficient choice. For in-depth analysis, characterization of unknown impurities, or when very low detection limits are required, GC-MS is the superior technique.[2] Ultimately, the two methods are complementary, and their combined use can provide a comprehensive purity profile for this compound.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe management and disposal of 4-Chloro-3-fluorophenol is essential for maintaining a safe and compliant laboratory environment. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for the disposal of this compound, in-lab treatment considerations, and analytical methods for quantification.

I. Immediate Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate safety precautions. Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. This container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., toxic, irritant, hazardous to the aquatic environment).

  • Collection of Waste:

    • Solid Waste: Collect solid this compound waste in the designated container.

    • Liquid Waste: Solutions containing this compound should also be collected in the same designated container.

    • Contaminated Materials: All materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of in this container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of tri- and tetrachlorophenols are listed as hazardous.[2][3] As a chlorinated phenol, this compound waste would likely fall under the F-listed wastes from non-specific sources. Specifically, it may be classified under codes such as F027 , which pertains to discarded unused formulations containing tri-, tetra-, or pentachlorophenol or their derivatives.[2][3]

III. In-Laboratory Treatment and Disposal Plan

For laboratories that generate small quantities of this compound waste, in-lab chemical degradation may be a viable option to render the waste less hazardous before collection by a certified waste disposal company. One such method is oxidation using Fenton's reagent.

Experimental Protocol for Degradation using Fenton's Reagent:

Objective: To degrade this compound in an aqueous waste stream using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).

Materials:

  • Aqueous waste containing this compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the aqueous waste on a stir plate and begin stirring.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 with sulfuric acid.[4]

  • Catalyst Addition: Add Iron(II) sulfate heptahydrate to the solution to achieve a concentration of approximately 0.5 mM.[4]

  • Initiation of Reaction: Slowly add 30% hydrogen peroxide to the solution. A typical starting point is a molar ratio of H₂O₂ to the estimated amount of this compound of 80:1.[4] The reaction is exothermic, so add the hydrogen peroxide in small portions to control the temperature.

  • Reaction Time: Allow the reaction to proceed for several hours (e.g., 3 to 24 hours) with continuous stirring.[4] The degradation efficiency can be temperature-dependent, with higher temperatures potentially leading to more complete mineralization.[4]

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide.

  • Disposal of Treated Waste: The treated solution, which now contains less hazardous degradation products, should still be collected as hazardous waste for final disposal by a certified company, as it will contain iron salts and potentially other byproducts.

IV. Quantitative Data

The following table summarizes key quantitative data relevant to the handling and disposal of chlorophenols.

ParameterValueReference
RCRA Waste Code (for related compounds) F027U.S. Environmental Protection Agency (EPA)
Contract Required Quantitation Limit (CRQL) for 4-Chloro-3-methylphenol (in water by GC) 2 µg/LEPA SW-846 Method 8041A
CRQL for 4-Chloro-3-methylphenol (in soil by GC) 1340 µg/KgEPA SW-846 Method 8041A
Initial pH for Fenton's Reagent Treatment ~3Study on temperature-activated degradation of 4-chloro-3-methyl phenol by Fenton's reagent[4]
Typical Molar Ratio (H₂O₂:Phenol) for Fenton's Reagent Treatment 80:1Study on temperature-activated degradation of 4-chloro-3-methyl phenol by Fenton's reagent[4]

V. Experimental Protocol for Quantitative Analysis

To quantify the concentration of this compound in a waste stream, a method based on EPA SW-846 Method 8041A for Phenols by Gas Chromatography can be utilized.[5][6][7][8][9]

Objective: To determine the concentration of this compound in a liquid waste sample using gas chromatography with flame ionization detection (GC-FID).

Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary GC column (e.g., DB-5 or equivalent)[5]

  • Autosampler

  • Data system for peak integration

  • Vortex mixer

  • Centrifuge

  • Glassware: vials, pipettes, volumetric flasks

  • Reagents: Methylene chloride (or other suitable extraction solvent), sodium sulfate (anhydrous), this compound standard, internal standard (e.g., 2,4,6-tribromophenol), surrogate standard (e.g., 2,4-dibromophenol)[5]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. To a 1-liter liquid sample, add a surrogate standard.[5] b. Adjust the pH of the sample to <2 with sulfuric acid. c. Transfer the sample to a separatory funnel and perform three extractions with 60 mL of methylene chloride each, shaking for 2 minutes per extraction. d. Combine the methylene chloride extracts and dry by passing through a column of anhydrous sodium sulfate. e. Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or nitrogen blowdown.

  • Calibration: a. Prepare a series of calibration standards of this compound at different concentrations (e.g., 5, 25, 50, 100, and 200 mg/L) in the extraction solvent.[5] b. Add a constant concentration of the internal standard to each calibration standard. c. Analyze each standard by GC-FID and generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Sample Analysis: a. Add the internal standard to the 1 mL concentrated sample extract. b. Inject a 1-2 µL aliquot of the sample extract into the GC. c. GC Conditions (Example):

    • Injector Temperature: 250°C
    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 8°C/minute, hold for 5 minutes.
    • Detector Temperature: 300°C
    • Carrier Gas: Helium at a constant flow rate.

  • Quantification: a. Identify the this compound peak in the sample chromatogram based on its retention time. b. Calculate the ratio of the this compound peak area to the internal standard peak area. c. Determine the concentration of this compound in the extract from the calibration curve. d. Calculate the original concentration in the waste sample, accounting for the initial sample volume and any dilution factors.

VI. Visualization of Degradation Pathway

The following diagram illustrates a potential aerobic biodegradation pathway for a chlorinated phenol, which involves initial hydroxylation followed by ring cleavage.

This compound This compound Chlorinated Catechol Intermediate Chlorinated Catechol Intermediate This compound->Chlorinated Catechol Intermediate Hydroxylation Ring Cleavage Products Ring Cleavage Products Chlorinated Catechol Intermediate->Ring Cleavage Products Dioxygenase Action TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism

Caption: Aerobic biodegradation of a chlorinated phenol.

References

Essential Safety and Operational Guide for Handling 4-Chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for the handling of 4-Chloro-3-fluorophenol (CAS No. 348-60-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is harmful if swallowed, inhaled, or comes into contact with skin. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Some safety data sheets also indicate that it can cause severe skin burns and eye damage. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[3][5][6]
Skin Chemical-resistant gloves and lab coat/coverallsNitrile or neoprene gloves are recommended.[7] A full-coverage lab coat or chemical-resistant coveralls should be worn.[8]
Respiratory NIOSH-approved respiratorA minimum of an N95 dust mask is required for handling the solid form to prevent inhalation of dust particles.[1] In case of insufficient ventilation or potential for aerosol generation, a full-face respirator with appropriate cartridges should be used.[5][9]
Feet Closed-toe shoesChemical-resistant boots are recommended, especially during bulk handling or spill cleanup.[5][8]

Operational Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe handling process from receipt of the chemical to its final disposal.

Receipt and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly labeled and accessible only to authorized personnel.[3] Keep the container tightly closed.[3]

Handling and Use

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Weighing and Dissolving:

  • Preparation : Ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stirrer, etc.) within the hood.

  • Weighing :

    • Don all required PPE as specified in Table 1.

    • Carefully open the container.

    • Using a clean spatula, transfer the required amount of solid this compound to a weigh boat on a tared analytical balance inside the fume hood.

    • Avoid generating dust during transfer.

    • Close the primary container tightly immediately after weighing.

  • Dissolution :

    • Place the weigh boat with the chemical into a beaker containing the appropriate solvent (e.g., chloroform[1]) and a magnetic stir bar.

    • Allow the solid to dissolve completely with gentle stirring.

    • Rinse the weigh boat and spatula with a small amount of the solvent and add the rinsing to the beaker to ensure a complete transfer.

  • Post-Handling :

    • Wipe down the spatula and work surface with a damp cloth or towel to remove any residual chemical.

    • Properly dispose of all contaminated disposable materials (weigh boat, gloves, wipes) in a designated hazardous waste container.[11]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[3]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials weigh Weigh Solid prep_materials->weigh Start Experiment dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Complete Experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Experimental workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate : Immediately evacuate the area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, and if properly trained and equipped with appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution.

  • Report : Report the incident to the appropriate environmental health and safety personnel.

G spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE spill->ppe contain Contain Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Caption: Logical relationship for a chemical spill response.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste : Store waste containers in a designated secondary containment area away from general laboratory traffic.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.